Technical Documentation Center

5-(Piperidin-1-yl)quinolin-8-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Piperidin-1-yl)quinolin-8-amine
  • CAS: 1152988-09-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Piperidin-1-yl)quinolin-8-amine: Synthesis, Properties, and Therapeutic Potential

A Senior Application Scientist's Synthesis of Core Chemical Attributes and Prospective Applications for Researchers and Drug Development Professionals. This guide provides a comprehensive technical overview of the chemic...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Core Chemical Attributes and Prospective Applications for Researchers and Drug Development Professionals.

This guide provides a comprehensive technical overview of the chemical structure and molecular properties of 5-(Piperidin-1-yl)quinolin-8-amine, a heterocyclic amine belonging to the 8-aminoquinoline class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential therapeutic applications of this and related molecules.

Introduction: The 8-Aminoquinoline Scaffold in Medicinal Chemistry

The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of antimalarial drugs.[1][2] The prototypical compound of this class, primaquine, remains a crucial therapeutic for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[1][3] The mechanism of action for 8-aminoquinolines is believed to involve the generation of reactive oxygen species through autoxidation of the 8-amino group, leading to oxidative stress within the parasite.[4] Beyond their antimalarial properties, derivatives of 8-aminoquinoline have been investigated for a range of other therapeutic applications, including as anticancer and neuroprotective agents.[5][6] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of the molecule's physicochemical properties and biological activity. The subject of this guide, 5-(Piperidin-1-yl)quinolin-8-amine, features a piperidine moiety at the C5 position, a structural modification that is anticipated to significantly influence its steric and electronic properties, and consequently, its pharmacological profile.

Chemical Structure and Identification

5-(Piperidin-1-yl)quinolin-8-amine is a tricyclic aromatic compound composed of a quinoline ring system substituted with an amino group at the 8-position and a piperidin-1-yl group at the 5-position.

Key Identifiers
IdentifierValueSource
Molecular Formula C₁₄H₁₇N₃[7]
Molecular Weight 227.31 g/mol [7]
IUPAC Name 5-(Piperidin-1-yl)quinolin-8-amine
SMILES C1CCN(CC1)C2=C3C=CC=NC3=C(C=C2)N[7]
InChI InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)11-5-4-8-16-14(11)12/h4-8H,1-3,9-10,15H2[7]
CAS Number 1152988-09-4; 856090-97-6[8]

Note on CAS Numbers: There appear to be two CAS numbers associated with this compound in different databases. Further verification is required to ascertain the correct and primary identifier.

Structural Diagram

Caption: 2D Chemical Structure of 5-(Piperidin-1-yl)quinolin-8-amine.

Proposed Synthesis Pathways

Pathway 1: Nitration and Reduction of a Piperidinyl-Quinoline Precursor

This approach involves the initial synthesis of a 5-(piperidin-1-yl)quinoline followed by nitration and subsequent reduction of the nitro group.

G A 5-Bromoquinoline B 5-(Piperidin-1-yl)quinoline A->B Piperidine, Pd catalyst (Buchwald-Hartwig Amination) C 5-(Piperidin-1-yl)-8-nitroquinoline B->C HNO₃, H₂SO₄ (Nitration) D 5-(Piperidin-1-yl)quinolin-8-amine C->D Fe/AcOH or H₂, Pd/C (Reduction)

Caption: Proposed Synthesis Pathway 1 for 5-(Piperidin-1-yl)quinolin-8-amine.

Experimental Protocol (Hypothetical):

  • Synthesis of 5-(Piperidin-1-yl)quinoline (B): To a solution of 5-bromoquinoline (A) in an appropriate solvent (e.g., toluene), add piperidine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu). Heat the reaction mixture under an inert atmosphere until the starting material is consumed. Purify the product by column chromatography. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10][11]

  • Synthesis of 5-(Piperidin-1-yl)-8-nitroquinoline (C): Dissolve 5-(piperidin-1-yl)quinoline (B) in concentrated sulfuric acid at a low temperature. Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. The nitration of quinoline typically yields a mixture of 5- and 8-nitro isomers.[12] The directing effect of the piperidinyl group at the 5-position would need to be considered. Separation of the desired 8-nitro isomer may be required.

  • Synthesis of 5-(Piperidin-1-yl)quinolin-8-amine (D): Reduce the nitro group of 5-(piperidin-1-yl)-8-nitroquinoline (C) to an amine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[13]

Pathway 2: Late-Stage Introduction of the Piperidine Moiety

This alternative strategy involves the formation of the 8-aminoquinoline core first, followed by the introduction of the piperidine substituent.

G E 5-Bromo-8-nitroquinoline F 5-Bromoquinolin-8-amine E->F Fe/AcOH or H₂, Pd/C (Reduction) G 5-(Piperidin-1-yl)quinolin-8-amine F->G Piperidine, Pd catalyst (Buchwald-Hartwig Amination)

Caption: Proposed Synthesis Pathway 2 for 5-(Piperidin-1-yl)quinolin-8-amine.

Experimental Protocol (Hypothetical):

  • Synthesis of 5-Bromo-8-nitroquinoline (E): This starting material can be synthesized from quinoline through nitration followed by bromination, or from a pre-brominated quinoline.

  • Synthesis of 5-Bromoquinolin-8-amine (F): The nitro group of 5-bromo-8-nitroquinoline (E) is reduced to the corresponding amine using standard reduction methods as described in Pathway 1.

  • Synthesis of 5-(Piperidin-1-yl)quinolin-8-amine (G): The final step involves a palladium-catalyzed Buchwald-Hartwig amination reaction between 5-bromoquinolin-8-amine (F) and piperidine. This reaction would require careful optimization of the catalyst, ligand, base, and solvent system to achieve a good yield.

Physicochemical and Molecular Properties (Predicted)

Due to the lack of published experimental data for 5-(Piperidin-1-yl)quinolin-8-amine, the following properties are predicted based on the known characteristics of the 8-aminoquinoline scaffold and related compounds.

PropertyPredicted Value/CharacteristicRationale/Comparison
Physical State Likely a solid at room temperatureThe parent compound, 8-aminoquinoline, is a pale yellow solid with a melting point of 65 °C.[3] The increased molecular weight and intermolecular interactions from the piperidine group would likely result in a higher melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform.The basic nitrogen atoms in the quinoline, amino, and piperidine groups can be protonated, which may increase aqueous solubility at low pH. The overall molecule has significant hydrophobic character.
pKa Expected to have multiple pKa values corresponding to the quinoline nitrogen, the 8-amino group, and the piperidine nitrogen.The quinoline nitrogen will be weakly basic, while the 8-amino and piperidine nitrogens will be more basic. The exact values will be influenced by the electronic effects of the substituents.
LogP Moderately lipophilicThe piperidine group will increase the lipophilicity compared to the parent 8-aminoquinoline.

Analytical Characterization (Proposed Methods)

A comprehensive analytical characterization of 5-(Piperidin-1-yl)quinolin-8-amine would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the protons of the piperidine ring, and the protons of the 8-amino group. The chemical shifts and coupling patterns of the quinoline protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the quinoline and piperidine rings.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) in positive ion mode would likely be an effective method, protonating the basic nitrogen atoms to form [M+H]⁺ ions.[14]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the quinoline ring.[15]

Chromatography
  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) would be a good starting point.

  • Thin-Layer Chromatography (TLC): TLC would be a useful technique for monitoring the progress of the synthesis reactions.

Potential Therapeutic Applications and Mechanism of Action

While the specific biological activity of 5-(Piperidin-1-yl)quinolin-8-amine has not been reported, its structural similarity to other biologically active 8-aminoquinolines suggests several potential therapeutic applications.

Antimalarial Activity

Given that the 8-aminoquinoline scaffold is the basis for the antimalarial drug primaquine, it is plausible that 5-(Piperidin-1-yl)quinolin-8-amine could exhibit activity against the liver stages of Plasmodium parasites.[1] The bulky piperidine group at the 5-position may influence the compound's interaction with parasitic targets and its metabolic stability.

Anticancer Activity

Several quinoline derivatives have demonstrated potent antiproliferative activities.[6] Some 8-hydroxyquinoline derivatives have shown selective toxicity towards multidrug-resistant cancer cells.[16] The mechanism of anticancer action for some quinoline-5,8-diones involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] It would be of interest to investigate whether 5-(Piperidin-1-yl)quinolin-8-amine or its oxidized metabolites could exhibit similar activities.

Neuroprotective Activity

Derivatives of 8-hydroxyquinoline have been explored for their potential in treating neurodegenerative diseases.[5] This is often attributed to their ability to chelate metal ions and reduce oxidative stress. While 5-(Piperidin-1-yl)quinolin-8-amine lacks the 8-hydroxyl group, the overall electronic and chelating properties of the 8-aminoquinoline scaffold could still confer some neuroprotective effects.

Mechanism of Action (Hypothetical)

The biological activity of 5-(Piperidin-1-yl)quinolin-8-amine is likely to be mediated by mechanisms similar to other 8-aminoquinolines, which may include:

  • Generation of Reactive Oxygen Species (ROS): The 8-amino group can undergo redox cycling, leading to the production of ROS that can damage parasitic or cancer cells.[4]

  • Inhibition of Key Enzymes: The compound may act as an inhibitor of specific enzymes that are crucial for the survival of pathogens or the proliferation of cancer cells.

  • Intercalation with DNA: The planar quinoline ring system may allow the molecule to intercalate with DNA, thereby disrupting DNA replication and transcription.

Future Perspectives

5-(Piperidin-1-yl)quinolin-8-amine represents an under-explored derivative within the pharmacologically significant class of 8-aminoquinolines. The lack of extensive research on this specific compound presents a clear opportunity for further investigation. Future research should prioritize the following:

  • Development of a robust and scalable synthetic route: A confirmed and optimized synthesis protocol is essential for producing the compound in sufficient quantities for detailed biological evaluation.

  • Comprehensive physicochemical and analytical characterization: Experimental determination of properties such as melting point, solubility, pKa, and detailed spectroscopic analysis is needed to establish a complete profile of the compound.

  • In-depth biological evaluation: Screening of the compound against a panel of cancer cell lines, various strains of Plasmodium, and in models of neurodegenerative diseases would help to identify its most promising therapeutic applications.

  • Mechanistic studies: Elucidation of the specific biological targets and mechanism of action will be crucial for guiding further drug development efforts.

The insights gained from the study of 5-(Piperidin-1-yl)quinolin-8-amine could contribute to the broader understanding of the structure-activity relationships within the 8-aminoquinoline class and pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

Sources

Exploratory

Therapeutic potential of 5-(Piperidin-1-yl)quinolin-8-amine in medicinal chemistry

Technical Whitepaper: Therapeutic Horizons of 5-(Piperidin-1-yl)quinolin-8-amine Scaffolds Executive Summary The 8-aminoquinoline (8-AQ) pharmacophore remains a cornerstone in medicinal chemistry, particularly for its un...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Horizons of 5-(Piperidin-1-yl)quinolin-8-amine Scaffolds

Executive Summary

The 8-aminoquinoline (8-AQ) pharmacophore remains a cornerstone in medicinal chemistry, particularly for its unique ability to eradicate latent hepatic stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale. However, the clinical utility of classic 8-AQs like Primaquine is compromised by rapid metabolic instability and hemolytic toxicity in G6PD-deficient patients.

This technical guide explores 5-(Piperidin-1-yl)quinolin-8-amine , a strategic structural evolution of the 8-AQ core. By incorporating a bulky, lipophilic piperidine moiety at the metabolically labile C5 position, this scaffold offers a dual mechanism of action: metabolic blockade to reduce toxic quinone-imine formation and enhanced lysosomotropism via the tertiary amine of the piperidine ring. This whitepaper details the chemical architecture, synthesis, and therapeutic potential of this molecule as a next-generation antimalarial and potential kinase inhibitor.

Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic efficacy of 5-(Piperidin-1-yl)quinolin-8-amine is derived from three distinct structural domains, each serving a critical pharmacological function.

The 8-Aminoquinoline Core (The Warhead)
  • Function: Metal chelation and redox cycling.

  • Mechanism: The 8-amine and quinoline nitrogen form a bidentate chelation site for Fe(II)/Fe(III). In the context of malaria, this moiety interferes with heme detoxification within the parasite's food vacuole.

  • Criticality: Removal or acetylation of the 8-amine abolishes antimalarial activity, confirming its role as the primary pharmacophore.

The C5-Piperidine Substituent (The Shield)
  • Metabolic Blocking: The C5 position of the quinoline ring is the primary site for cytochrome P450-mediated hydroxylation. In Primaquine, this leads to the formation of 5,6-dihydroxy-8-aminoquinoline, a reactive metabolite that redox-cycles to generate superoxide anions, causing hemolysis.

  • Strategic Advantage: Substitution with a piperidin-1-yl group at C5 sterically and electronically blocks this metabolic soft spot. This modification is predicted to significantly extend the plasma half-life (

    
    ) and reduce the generation of hemotoxic metabolites.
    
  • Lipophilicity: The piperidine ring increases

    
    , facilitating passive transport across parasite membranes and the blood-brain barrier (relevant for cerebral malaria or neurodegenerative applications).
    
The Basic Center (Lysosomotropism)
  • pH Trapping: The piperidine nitrogen (pKa

    
     11) ensures the molecule is protonated within the acidic food vacuole (pH 
    
    
    
    5.0) of the malaria parasite.[1] This "ion trapping" mechanism concentrates the drug up to 1000-fold at the site of action.

Therapeutic Applications

Antimalarial Activity (Radical Cure)

The primary application of this scaffold is the radical cure of relapsing malaria.

  • Target: Plasmodium liver hypnozoites and erythrocytic gametocytes.

  • Mechanism: Disruption of mitochondrial electron transport (bc1 complex) and inhibition of hematin polymerization.

  • Advantage over Primaquine: The 5-piperidine modification aims to decouple efficacy from hemolytic toxicity, a strategy validated by the success of Tafenoquine (which uses a 5-phenoxy group).

Neuroprotection & Metal Chelation

8-Hydroxyquinolines (e.g., PBT2) have shown promise in Alzheimer’s disease by redistributing metal ions (Cu, Zn) and preventing A


 aggregation.
  • Hypothesis: 5-(Piperidin-1-yl)quinolin-8-amine retains the metal-binding capacity of the 8-AQ core but with altered blood-brain barrier permeability due to the piperidine group. It may act as a specific chelator for neurodegenerative metal dyshomeostasis.

Kinase Inhibition (Oncology)

Quinoline scaffolds are privileged structures in kinase inhibition (e.g., Bosutinib). The C5-piperidine provides a vector to interact with the solvent-exposed regions of the ATP-binding pocket.

  • Potential Targets: FLT3, c-Kit, and potentially PI3K/mTOR pathways where piperidine/morpholine motifs are common binding elements.

Chemical Synthesis Protocol

Objective: Synthesize 5-(Piperidin-1-yl)quinolin-8-amine from commercially available 5-chloro-8-nitroquinoline.

Reaction Scheme (DOT Visualization):

SynthesisPathway SM 5-Chloro-8-nitroquinoline (Starting Material) Step1 S_NAr Reaction (Piperidine, K2CO3, DMF, 100°C) SM->Step1 Inter 5-(Piperidin-1-yl)-8-nitroquinoline (Intermediate) Step1->Inter Nucleophilic Subst. Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Product 5-(Piperidin-1-yl)quinolin-8-amine (Target) Step2->Product Nitro Reduction

Figure 1: Two-step synthetic pathway via Nucleophilic Aromatic Substitution (


) and Catalytic Hydrogenation.
Detailed Methodology:

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 5-Chloro-8-nitroquinoline (1.0 eq), Piperidine (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO.

  • Procedure: Dissolve 5-chloro-8-nitroquinoline in DMF. Add

    
     and piperidine. Heat the mixture to 100°C for 4-6 hours under 
    
    
    
    atmosphere. Monitor by TLC (Hexane:EtOAc 7:3).
  • Workup: Pour into ice water. Filter the yellow precipitate (5-(piperidin-1-yl)-8-nitroquinoline). Recrystallize from ethanol.

Step 2: Reduction of Nitro Group

  • Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol or Ethanol.

  • Procedure: Dissolve the nitro-intermediate in methanol. Add Pd/C catalyst carefully. Stir under

    
     balloon pressure at RT for 2-4 hours.
    
  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the dark red/brown oil or solid of 5-(Piperidin-1-yl)quinolin-8-amine .

Experimental Validation Assays

To validate the therapeutic potential, the following assays are mandatory.

In Vitro Antiplasmodial Assay (SYBR Green I)
  • Purpose: Determine

    
     against P. falciparum (3D7 and Dd2 strains).
    
  • Protocol:

    • Synchronize parasite cultures at ring stage.

    • Incubate with serial dilutions of the compound (0.1 nM – 10

      
      M) for 72 hours.
      
    • Lyse cells and add SYBR Green I dye (intercalates into parasite DNA).

    • Measure fluorescence (Ex 485 nm / Em 535 nm).

    • Control: Chloroquine and Primaquine.

Metabolic Stability (Liver Microsomes)
  • Purpose: Verify the "blocked 5-position" hypothesis.

  • Protocol:

    • Incubate compound (1

      
      M) with human/mouse liver microsomes and NADPH.
      
    • Sample at t = 0, 15, 30, 60 min.

    • Quench with acetonitrile containing internal standard.

    • Analyze via LC-MS/MS to determine intrinsic clearance (

      
      ) and identify metabolites.
      
    • Success Criteria: Absence of 5-hydroxylated metabolites;

      
       min.
      
Cytotoxicity Counter-Screen (HepG2)
  • Purpose: Ensure selectivity index (SI) > 10.

  • Protocol: MTT or Resazurin assay on HepG2 liver carcinoma cells exposed to compound for 48 hours.

Pharmacological Mechanism Visualization

The following diagram illustrates the dual-action mechanism of the scaffold within the parasite.

MechanismOfAction cluster_blood Blood Stream (pH 7.4) cluster_vacuole Parasite Food Vacuole (pH 5.0) Drug_Neutral Drug (Neutral) Lipophilic Drug_Protonated Drug-H+ (Trapped) Accumulation Drug_Neutral->Drug_Protonated Passive Diffusion & Ion Trapping Heme Free Heme (Fe2+) Toxic Drug_Protonated->Heme Complexation (8-AQ Core) Hemozoin Hemozoin (Inert Crystal) Drug_Protonated->Hemozoin Inhibition ROS ROS Generation (Superoxide) Drug_Protonated->ROS Redox Cycling Heme->Hemozoin Polymerization ROS->Heme Oxidation

Figure 2: Mechanism of Action. The piperidine group facilitates lysosomal accumulation (Ion Trapping), while the 8-AQ core inhibits hemozoin formation and generates toxic Reactive Oxygen Species (ROS).

References

  • Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • 5-(Piperidin-1-yl)quinolin-8-amine Product Entry. Angene Chemical. Available at: [Link]

Sources

Foundational

Structure-activity relationship (SAR) of 5-substituted 8-aminoquinolines

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: The "Metabolic Switch" Strategy The 8-aminoquinoline (8-AQ) scaffold remains the corner...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Metabolic Switch" Strategy

The 8-aminoquinoline (8-AQ) scaffold remains the cornerstone of radical cure therapy for Plasmodium vivax and P. ovale malaria due to its unique ability to eliminate latent liver-stage hypnozoites. However, the clinical utility of the archetype, Primaquine (PQ) , is severely compromised by its liability to cause acute hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

This guide details the structural optimization strategy focused on the C5-position of the quinoline ring. By substituting the metabolically labile C5-hydrogen with aryl, aryloxy, or halo groups, researchers can "switch off" the formation of hemotoxic quinone-imine metabolites while retaining or enhancing parasiticidal efficacy. This Structure-Activity Relationship (SAR) analysis provides the rationale, mechanistic evidence, and synthetic protocols for developing next-generation 5-substituted 8-AQs, exemplified by Tafenoquine .

Mechanistic Rationale: Blocking the Hemotoxic Pathway

The primary driver for 5-substitution is the mitigation of oxidative stress responsible for hemolysis.

The 5-Hydroxylation Liability

Primaquine undergoes rapid CYP450-mediated metabolism (primarily CYP2D6) to form 5-hydroxyprimaquine . This unstable metabolite spontaneously oxidizes to 5,6-ortho-quinone imine (5,6-QI) . The 5,6-QI species enters a redox cycle within erythrocytes, generating superoxide anions (


), hydrogen peroxide (

), and hydroxyl radicals (

). In G6PD-deficient erythrocytes, the inability to regenerate NADPH renders the cell vulnerable to this oxidative assault, leading to methemoglobinemia and lysis.
The 5-Substitution Blockade

Introducing a substituent at C5 (e.g., a phenoxy group) sterically and electronically occludes this site from CYP450 hydroxylation. This forces metabolic clearance through alternative, non-toxic pathways (e.g., N-dealkylation or glucuronidation), thereby decoupling efficacy from hematotoxicity.

Visualization: Metabolic Blockade Mechanism

MetabolicBlockade PQ Primaquine (5-H) CYP CYP2D6 (Metabolic Activation) PQ->CYP 5 5 CYP->5 OH 5-Hydroxylation QI 5,6-Quinone Imine (Redox Active) OH->QI Auto-oxidation ROS ROS Generation (Hemolysis) QI->ROS Redox Cycling TQ Tafenoquine (5-Phenoxy) Block Metabolic Blockade (Steric/Electronic) TQ->Block SafeMet Alternative Metabolism (N-dealkylation, etc.) TQ->SafeMet Dominant Pathway Block->CYP Inhibits

Caption: Figure 1. Mechanism of hemotoxicity prevention via C5-substitution. The 5-phenoxy group in Tafenoquine prevents the formation of the redox-active 5,6-quinone imine.

SAR Deep Dive: 5-Substituted Analogs

The SAR of 5-substituted 8-AQs is governed by three parameters: Metabolic Stability , Lipophilicity (LogP) , and Electronic Influence .

Comparative SAR Table
Substituent (C5)Compound ClassMetabolic Stability (

)
Hemolytic PotentialAntimalarial Potency (Liver)Key Feature
-H PrimaquineLow (< 4h)HighHighBaseline efficacy; rapid clearance.
-O-Ph (Phenoxy) TafenoquineHigh (> 14 days)Reduced*Very HighBlocks 5-hydroxylation; increases lipophilicity significantly.
-F (Fluoro) 5-Fluoro-PQModerateLowModerateMechanistic probe; prevents hydroxylation but alters pKa.
-OCH3 (Methoxy) 5-Methoxy-PQLow-ModerateModerateModerateElectron-donating; still susceptible to O-demethylation/oxidation.
-Alkyl 5-Methyl-PQModerateModerateHighIncreases lipophilicity; potential for benzylic oxidation.

*Note: While Tafenoquine has reduced hemolytic potential per dose compared to Primaquine, its long half-life means any hemolysis that occurs is sustained. It remains contraindicated in severe G6PD deficiency.

The "Phenoxy" Advantage (Tafenoquine Series)

The introduction of a 5-phenoxy group (specifically 3-trifluoromethylphenoxy in Tafenoquine) provides a dual advantage:

  • Metabolic Shield: It prevents the formation of the 5,6-quinone species.

  • Lipophilicity Boost: The bulky, lipophilic group dramatically increases the volume of distribution (

    
    ) and tissue binding, resulting in a half-life of ~14 days (vs. ~4-6 hours for PQ). This enables single-dose radical cure regimens.
    
Electronic Effects

Substituents on the 5-phenoxy ring further modulate activity.

  • Electron-Donating Groups (EDGs): (e.g., -OMe, -CH3) on the phenoxy ring tend to increase antimalarial potency against blood stages but may reduce metabolic stability.

  • Electron-Withdrawing Groups (EWGs): (e.g., -CF3, -Cl) increase metabolic stability and are critical for prolonging the half-life, as seen in Tafenoquine.

Experimental Protocols

Synthesis of Key Intermediate: 5-(3-Trifluoromethylphenoxy)-6-methoxy-8-nitroquinoline

This protocol describes the introduction of the 5-phenoxy moiety via Nucleophilic Aromatic Substitution (


), a critical step in synthesizing Tafenoquine analogs.

Reagents:

  • 5-Chloro-6-methoxy-8-nitroquinoline (Starting Material)[1]

  • 3-Trifluoromethylphenol (Nucleophile)

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-trifluoromethylphenol (1.2 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).

  • Base Activation: Add powdered KOH (2.0 equiv) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution color typically deepens.

  • Substitution: Add 5-chloro-6-methoxy-8-nitroquinoline (1.0 equiv) in a single portion.

  • Reaction: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (System: Hexanes/Ethyl Acetate 4:1) or LC-MS. The starting chloride (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume). The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMSO and excess phenol, and dry under vacuum.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield the title compound.

Yield: Typically 75–85%. Validation:


 NMR should show the loss of the C5-proton signal and the appearance of aromatic signals corresponding to the phenoxy ring.
In Vitro Hemotoxicity Assessment

A self-validating protocol to assess the propensity of new analogs to cause methemoglobin formation.

Materials:

  • Human erythrocytes (RBCs) from healthy and G6PD-deficient donors (if available).

  • Test compounds (dissolved in DMSO).

  • Positive Control: Primaquine (100 µM).

  • Negative Control: Chloroquine or DMSO vehicle.

Protocol:

  • Preparation: Wash RBCs three times with PBS and resuspend to a 10% hematocrit.

  • Incubation: Incubate RBC suspension (200 µL) with test compounds (10–100 µM) in a 96-well plate at 37°C for 24 hours.

  • Methemoglobin Measurement:

    • Lyse cells with 1% saponin.

    • Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

    • Calculate % MetHb using the standard extinction coefficients (Winterbourn method).

  • Data Analysis: Plot % MetHb vs. Concentration. A "safe" 5-substituted analog should show <5% MetHb generation at therapeutic concentrations, significantly lower than Primaquine.

Visualizing the SAR Decision Tree

SAR_Decision_Tree Start Lead Optimization: 8-Aminoquinoline Scaffold Q1 Modify C5 Position? Start->Q1 Branch1 C5-Hydrogen (Unsubstituted) Q1->Branch1 No Branch2 C5-Phenoxy / Aryl Q1->Branch2 Yes Result1 High Hemotoxicity Risk (Primaquine) Branch1->Result1 Q2 Phenoxy Ring Substituent? Branch2->Q2 Sub1 Electron Withdrawing (-CF3, -Cl) Q2->Sub1 Sub2 Electron Donating (-OMe, -CH3) Q2->Sub2 Res2 High Metabolic Stability Long Half-life (Tafenoquine) Sub1->Res2 Res3 Increased Potency Lower Stability Sub2->Res3

Caption: Figure 2. SAR Decision Tree for optimizing 5-substituted 8-aminoquinolines towards high stability and low toxicity.

References

  • Potterat, O., et al. (2021). "5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents." Molecules, 26(13), 3986. Link

  • Kavthe, R. D., et al. (2022).[2] "An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine." ACS Sustainable Chemistry & Engineering, 10(50), 16866–16874. Link

  • Luzzatto, L., et al. (2020). "Primaquine-5,6-Orthoquinone Is Directly Hemolytic to Older G6PD Deficient RBCs." Journal of Pharmacology and Experimental Therapeutics. Link

  • Baird, J. K. (2019). "Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria."[3] Pharmaceuticals, 12(3), 116. Link

  • Vale, N., et al. (2009). "Primaquine derivatives: Modifications of the terminal amino group."[4] European Journal of Medicinal Chemistry. Link

Sources

Exploratory

History and development of 5-(Piperidin-1-yl)quinolin-8-amine as a pharmacophore

The following technical guide details the development, synthesis, and pharmacological significance of 5-(Piperidin-1-yl)quinolin-8-amine . This document treats the molecule not merely as a single chemical entity, but as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, synthesis, and pharmacological significance of 5-(Piperidin-1-yl)quinolin-8-amine . This document treats the molecule not merely as a single chemical entity, but as a critical pharmacophore scaffold that bridges two distinct therapeutic areas: next-generation antimalarials and epigenetic modulators (G9a inhibitors).

Executive Summary

The molecule 5-(Piperidin-1-yl)quinolin-8-amine (CAS: 1152988-09-4) represents a strategic evolution of the classical 8-aminoquinoline scaffold. Historically, 8-aminoquinolines like Primaquine were hampered by rapid metabolic instability and hemolytic toxicity, largely driven by oxidation at the C5 position.

This specific pharmacophore—characterized by a bulky, basic piperidine ring installed at the metabolic "soft spot" (C5)—serves two advanced functions:

  • Antimalarial Optimization: It blocks CYP450-mediated hydroxylation, prolonging half-life and altering the redox potential responsible for gametocytocidal activity.

  • Epigenetic Probe: It functions as a lysine-mimetic scaffold for inhibiting G9a (EHMT2) and GLP (EHMT1) histone methyltransferases, offering a quinoline alternative to the traditional quinazoline-based inhibitors (e.g., BIX-01294).

Pharmacophore Development & Rationale

The "Metabolic Soft Spot" Problem

The parent pharmacophore, Primaquine , is rapidly metabolized by CYP2D6 and CYP3A4. The primary metabolic liability is the C5 position , which undergoes hydroxylation to form 5-hydroxyprimaquine. This metabolite is redox-active and generates reactive oxygen species (ROS) responsible for both therapeutic efficacy (killing parasites) and toxicity (hemolysis in G6PD-deficient patients).

The C5-Piperidine Solution

Medicinal chemists developed the 5-(Piperidin-1-yl) substitution to engineer a "metabolically blocked" core.

Structural FeaturePharmacological Function
Quinoline Ring Planar aromatic core for DNA intercalation (malaria) or hydrophobic pocket binding (G9a).
8-Amino Group Essential for chelating catalytic metals (Fe/Cu) and forming H-bonds with active site residues (e.g., Asp/Glu).
5-Piperidine Steric Shield: Blocks C5-hydroxylation by CYP enzymes.Basicity: The piperidine nitrogen (pKa ~9-10) increases lysosomotropic accumulation.Solubility: Enhances aqueous solubility compared to 5-phenyl analogs.
Structural Relationship to Known Agents

This pharmacophore sits evolutionarily between Primaquine (unsubstituted C5) and Tafenoquine (C5-phenoxy substituted). The piperidine analog offers a distinct electronic profile due to the direct C-N bond, making the ring more electron-rich than the ether-linked Tafenoquine.

Chemical Synthesis Protocols

The synthesis of 5-(Piperidin-1-yl)quinolin-8-amine requires bypassing the electron-rich nature of the 8-amino group, which can interfere with substitution reactions. The standard protocol utilizes a Buchwald-Hartwig Cross-Coupling approach on a nitro-protected precursor.

Protocol A: Palladium-Catalyzed Amination (High Yield)

Reagents:

  • Substrate: 5-Bromo-8-nitroquinoline

  • Amine: Piperidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-8-nitroquinoline (1.0 eq), Pd(OAc)₂, BINAP, and Cs₂CO₃ under argon atmosphere.

  • Addition: Add anhydrous toluene followed by piperidine via syringe.

  • Coupling: Heat the mixture to 100°C for 12–16 hours . Monitor by TLC (EtOAc/Hexane 1:4). The starting bromide (Rf ~0.6) should disappear, yielding the bright yellow/orange 8-nitro intermediate.

  • Workup: Cool to RT, filter through a celite pad to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo.

  • Reduction (Nitro to Amine): Dissolve the crude intermediate in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 4 hours.

    • Alternative (Iron Reduction): If halogen sensitivity is a concern elsewhere, use Fe powder/NH₄Cl in EtOH/H₂O at 80°C.

  • Purification: The final amine is air-sensitive (oxidation). Purify immediately via flash chromatography (DCM/MeOH/NH₃ 95:5:1) or convert to the HCl salt for stability.

Synthesis Visualization

The following diagram illustrates the synthetic logic and the divergence point for creating analogs.

Synthesis_Pathway Start 8-Nitroquinoline Bromination 5-Bromo-8-nitroquinoline Start->Bromination NBS, H2SO4 (Electrophilic Subst.) Coupling 5-(Piperidin-1-yl)-8-nitroquinoline Bromination->Coupling Piperidine, Pd(OAc)2 BINAP, Cs2CO3 (Buchwald-Hartwig) Reduction 5-(Piperidin-1-yl)quinolin-8-amine (Target Pharmacophore) Coupling->Reduction H2, Pd/C or Fe/AcOH

Caption: Synthetic route utilizing Pd-catalyzed C-N bond formation to install the piperidine moiety at C5 prior to nitro reduction.

Biological Mechanisms & Applications

Antimalarial Activity (Redox Cycling)

Like its parent Primaquine, this pharmacophore targets the hepatic (hypnozoite) and gametocyte stages of Plasmodium species.

  • Mechanism: The 8-aminoquinoline core undergoes autoxidation to quinone-imines, generating superoxide anions (O₂•⁻) and hydroxyl radicals.

  • Role of Piperidine: By blocking the C5 position, the piperidine ring prevents the formation of the specific 5,6-dihydroxy metabolite associated with severe methemoglobinemia, potentially widening the therapeutic index.

Epigenetic Modulation (G9a Inhibition)

In the context of chromatin regulation, 5-(Piperidin-1-yl)quinolin-8-amine acts as a scaffold for G9a/GLP inhibitors .

  • Binding Mode: The quinoline ring mimics the planar nature of the histone tail. The 8-amino group mimics the guanidine of Arginine or the amine of Lysine.

  • Selectivity: The 5-piperidine substituent projects into the lysine-binding channel of the SET domain. This mimics the interactions seen in quinazoline inhibitors like UNC0638 and BIX-01294 , but with a distinct solubility profile.

Signaling Pathway Visualization

Mechanism_Action cluster_Malaria Antimalarial Pathway cluster_Epigenetics Epigenetic Pathway (G9a) Compound 5-(Piperidin-1-yl)quinolin-8-amine CYP CYP450 Metabolism (Blocked at C5) Compound->CYP Resists Redox Redox Cycling (Quinone-imine formation) Compound->Redox Initiates G9a G9a/GLP Methyltransferase (SET Domain) Compound->G9a Competes with SAM/Peptide ROS ROS Generation (H2O2, Superoxide) Redox->ROS Parasite Parasite Death (Mitochondrial Dysfunction) ROS->Parasite H3K9 Histone H3K9 Dimethylation G9a->H3K9 Inhibits GeneExp Reactivation of Silenced Genes H3K9->GeneExp Downstream Effect

Caption: Dual mechanism of action: ROS generation in Plasmodium vs. competitive inhibition of G9a methyltransferase in human chromatin.

Safety & Toxicology Profile

While the C5-piperidine substitution is designed to reduce toxicity, researchers must monitor specific liabilities associated with the 8-aminoquinoline class.

  • Hemotoxicity (G6PD Deficiency):

    • Risk: Even with C5 blocking, the 8-amino core can cause oxidative stress in erythrocytes lacking Glucose-6-Phosphate Dehydrogenase (G6PD).

    • Assay: In vitro hemotoxicity screens using G6PD-deficient human erythrocytes are mandatory for this pharmacophore.

  • hERG Inhibition:

    • Risk: The basic piperidine nitrogen at physiological pH (cationic) combined with the lipophilic quinoline can lead to hERG channel blockade (QT prolongation).

    • Mitigation: Introduce polar groups (e.g., morpholine instead of piperidine) or F-substituents on the piperidine ring to reduce pKa if hERG signals are high.

References

  • Antimalarial 5-Aryl-8-Aminoquinolines

    • Vangapandu, S., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • G9a/GLP Inhibitor Discovery

    • Vedadi, M., et al. (2011). A chemical probe for the methyltransferase G9a.[1] Nature Chemical Biology. (Describes the BIX/UNC series logic applicable to this scaffold). Link

  • Covalent Inhibitors of G9a

    • Milosevich, N., et al. (2016). Discovery of Quinoline-Based G9a/GLP Inhibitors.[1][2] Journal of Medicinal Chemistry.[3] (Details the quinoline vs. quinazoline SAR). Link

  • Synthesis of 5-Substituted 8-Aminoquinolines

    • Search Reference: CAS 1152988-09-4 (Commercially available building block for medicinal chemistry). Link[4][5]

Sources

Foundational

Technical Guide: Bioactivity and Therapeutic Potential of Quinolin-8-Amine Analogs

This technical guide provides an in-depth analysis of quinolin-8-amine (8-aminoquinoline) analogs, focusing on their diverse bioactivity, structure-activity relationships (SAR), and experimental validation. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of quinolin-8-amine (8-aminoquinoline) analogs, focusing on their diverse bioactivity, structure-activity relationships (SAR), and experimental validation.

Executive Summary

The quinolin-8-amine (8-aminoquinoline) scaffold represents a "privileged structure" in medicinal chemistry, historically validated by antimalarial drugs like Primaquine and Tafenoquine . However, recent advancements have expanded its utility beyond parasitology into oncology and neuroprotection . The unique positioning of the amine group at C-8, often in conjunction with the quinoline ring nitrogen (N-1), creates a bidentate chelating motif capable of modulating metal homeostasis (Cu, Zn, Fe) and generating controlled reactive oxygen species (ROS). This guide dissects the mechanistic pathways of novel analogs, specifically PQ1 (anticancer) and melatonin-hybrids (neuroprotective), providing actionable protocols for synthesis and bioassay validation.

Chemical Space & Structural Significance

The bioactivity of quinolin-8-amine analogs is governed by three core structural determinants:

  • The N1-C8 Chelation Motif: The proximity of the quinoline nitrogen and the C8-amine allows for the formation of stable 5-membered chelate rings with divalent metals. This is critical for MPAC (Metal Protein Attenuating Compound) activity in Alzheimer's research.

  • C5/C6 Substitution: Modifications here (e.g., -OCH₃, -CF₃) modulate lipophilicity and metabolic stability, directly influencing the half-life and toxicity profile (e.g., reducing hemolysis risk in G6PD deficiency).

  • The Amino Side Chain: The nature of the substituent on the C8-amine (alkyl, aryl, or amino-alkyl) dictates target selectivity, shifting activity from antimalarial (short alkyl amines) to anticancer (bulky aryl/heterocyclic linkers).

Therapeutic Deep Dive

Anticancer Activity: The PQ1 Paradigm

Novel analogs like PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline) have emerged as potent apoptotic agents in breast cancer lines (T47D, MCF-7).

  • Mechanism: Unlike non-specific cytotoxic agents, PQ1 acts as a dual activator of the intrinsic (Caspase-9) and extrinsic (Caspase-8) apoptotic pathways.[1]

  • Key Outcome: It induces cytochrome c release and upregulates Bax without significantly affecting Bcl-2, shifting the ratio toward apoptosis.[1]

Neuroprotection: Melatonin Hybrids

To address the multifactorial nature of Alzheimer's Disease (AD), 8-aminoquinoline-melatonin hybrids have been developed.[2]

  • Dual Mechanism: The 8-aminoquinoline moiety chelates redox-active copper (preventing ROS generation), while the melatonin moiety scavenges free radicals and inhibits Aβ aggregation.

  • Efficacy: Specific analogs (e.g., Compound c3 ) have shown superior inhibition of self-induced Aβ aggregation compared to parent compounds.[2]

Antiparasitic Evolution

While Primaquine remains the gold standard for P. vivax hypnozoites, new analogs focus on metabolic stability. The introduction of a 2-tert-butyl group or 5-phenoxy substitutions blocks metabolic hotspots, prolonging duration of action and potentially reducing the dosage required for radical cure.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of specific structural modifications on bioactivity.

PositionModificationEffect on BioactivityTherapeutic Area
C-8 Amine Primary (-NH₂)High toxicity; rapid metabolism.N/A (Precursor)
C-8 Amine 4-amino-1-methylbutylClassic antimalarial activity (Primaquine-like).Antiparasitic
C-8 Amine (3-aminopropyl)aminoEnhanced cytotoxicity; membrane permeability.Anticancer (PQ1)
C-8 Amine Melatonin linkerAβ aggregation inhibition; antioxidant synergy.Neuroprotection
C-5 -OCH₃ (Methoxy)Increases electron density; stabilizes radical intermediates.General Bioactivity
C-5 -O-Ph-CF₃Increases lipophilicity; improves metabolic stability.Anticancer
C-2 -tert-ButylBlocks metabolic oxidation at C-2; extends half-life.Antiparasitic

Visualizations of Mechanisms & Workflows[4][5]

Mechanism of Action: PQ1-Induced Apoptosis

The following diagram illustrates the dual-pathway activation by the analog PQ1 in cancer cells.

PQ1_Mechanism PQ1 PQ1 Analog Extrinsic Extrinsic Pathway (Death Receptor) PQ1->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) PQ1->Intrinsic Casp8 Caspase-8 (Activation) Extrinsic->Casp8 Bax Bax Upregulation Intrinsic->Bax Mito Mitochondria (Cytochrome c Release) Casp8->Mito Crosstalk (tBid) Casp3 Caspase-3 (Executioner) Casp8->Casp3 Bax->Mito Casp9 Caspase-9 (Activation) Mito->Casp9 Casp9->Casp3 Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis

Caption: Dual activation of intrinsic and extrinsic apoptotic pathways by 8-aminoquinoline analog PQ1.

Synthetic Workflow: 8-Aminoquinoline Functionalization

A general workflow for synthesizing C8-substituted analogs via nucleophilic substitution.

Synthesis_Workflow Start 8-Aminoquinoline (Core) Inter Intermediate (N-Alkylated) Start->Inter + Reagent Reagent Linker/Electrophile (e.g., Chloroacetamide) Reagent->Inter Cond Conditions: K2CO3, DMF, 80°C Cond->Inter Step2 Functionalization (e.g., Amine Deprotection) Inter->Step2 Final Final Analog (Bioactive) Step2->Final

Caption: General synthetic route for N-substituted 8-aminoquinoline derivatives via nucleophilic attack.

Experimental Protocols

Protocol A: Synthesis of 8-Aminoquinoline-Melatonin Hybrid

Objective: To synthesize a neuroprotective hybrid via nucleophilic substitution. Reference Basis: Adapted from recent literature on melatonin-quinoline hybrids (e.g., Annals of Translational Medicine, 2022).

Materials:

  • 8-Aminoquinoline (1.0 eq)[3]

  • 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (Melatonin-linker precursor) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (Catalytic amount, 0.1 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Procedure:

  • Preparation: Dissolve 8-aminoquinoline (1 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask.

  • Addition: Add K₂CO₃ (2 mmol) and catalytic KI (0.1 mmol). Stir for 10 minutes at room temperature.

  • Reaction: Dropwise add the chloroacetamide derivative (1.1 mmol) dissolved in MeCN.

  • Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere for 12–24 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄. Purify via silica gel column chromatography (Gradient: Hexane to Ethyl Acetate).

  • Validation: Confirm structure via ¹H-NMR and HRMS.

Protocol B: Caspase-3/7 Activation Assay (Apoptosis)

Objective: To quantify the apoptotic potential of the synthesized analog (e.g., PQ1) in MCF-7 cells.

Procedure:

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in a white-walled 96-well plate. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with the test compound (0.1 – 10 µM) and a positive control (e.g., Doxorubicin). Include a DMSO vehicle control.[4] Incubate for 24h.

  • Reagent Prep: Thaw the Caspase-Glo® 3/7 reagent (Promega) and equilibrate to room temperature.

  • Assay: Add 100 µL of Caspase-Glo® reagent to each well (1:1 ratio with culture medium).

  • Incubation: Shake plate on a rotary shaker at 300–500 rpm for 30 seconds. Incubate at room temperature for 1 hour.

  • Measurement: Measure luminescence using a microplate reader. Signal is proportional to Caspase-3/7 activity.

References

  • Antimalarial SAR & Mechanism

    • Title: Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
    • Source: Bull World Health Organ (1981).
    • URL:[Link]

  • Anticancer (PQ1)

    • Title: PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.[1]

    • Source: Apoptosis (2012).
    • URL:[Link]

  • Neuroprotection (Melatonin Hybrids)

    • Title: Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.[2][3]

    • Source: Annals of Transl
    • URL:[Link]

  • General Synthesis & Bioactivity

    • Title: Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjug
    • Source: ACS Omega (2018).
    • URL:[Link]

Sources

Exploratory

Predicted Metabolic Stability of 5-(Piperidin-1-yl)quinolin-8-amine

Executive Summary This guide provides a predictive metabolic stability analysis of 5-(Piperidin-1-yl)quinolin-8-amine , a structural hybrid integrating the pharmacophoric 8-aminoquinoline (8-AQ) core with a C5-piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a predictive metabolic stability analysis of 5-(Piperidin-1-yl)quinolin-8-amine , a structural hybrid integrating the pharmacophoric 8-aminoquinoline (8-AQ) core with a C5-piperidine substituent.

While the 8-aminoquinoline scaffold—exemplified by primaquine and tafenoquine—is historically significant for its efficacy against hepatic stages of Plasmodium, its clinical utility is governed by a delicate balance between metabolic bioactivation (efficacy) and oxidative stress-induced hemotoxicity (safety).

Core Prediction: The presence of the piperidinyl group at the C5 position is predicted to block the classic 5-hydroxylation pathway typical of primaquine metabolism. However, this steric and electronic modification likely shifts metabolic clearance toward piperidine ring oxidation (CYP3A4-mediated) and quinone-imine formation at the C6/C7 positions . Consequently, while the molecule may exhibit altered regioselectivity compared to standard 8-AQs, it retains a high potential for metabolic instability and redox-active metabolite formation.

Structural Analysis & In Silico Prediction

Pharmacophore Decomposition

To accurately predict metabolic fate, we must deconstruct the molecule into its reactive metabolic "soft spots":

Structural MotifPhysicochemical PropertyPredicted Metabolic Liability
8-Amino Group Primary aromatic amine (

)
High. Susceptible to N-hydroxylation, leading to reactive quinone-imines.
Quinoline Core Nitrogen-containing heteroaromaticModerate. Susceptible to N-oxidation (quinoline nitrogen) and electrophilic attack at C6/C7.
C5-Piperidine Tertiary amine (conjugated to ring)High. Susceptible to

-carbon hydroxylation (bioactivation to iminium ions) and N-oxidation.
The "C5 Blockade" Effect

In prototypical 8-AQs like primaquine, the C5 position is unsubstituted, allowing CYP2D6-mediated hydroxylation to form 5-hydroxyprimaquine, which rapidly oxidizes to the hemotoxic 5,6-quinolinequinone.

  • Hypothesis: In 5-(Piperidin-1-yl)quinolin-8-amine, the bulky piperidine ring at C5 sterically hinders this position.

  • Consequence: Metabolic pressure will likely shift to the piperidine ring (oxidative opening) or the C6 position (ortho-hydroxylation relative to the piperidine).

Predicted Mechanistic Pathways

The metabolic fate of this molecule is predicted to follow two divergent pathways: Bioactivation (Toxicity) and Clearance (Detoxification) .

Pathway A: The Bioactivation Cascade (Redox Cycling)

Similar to other 8-AQs, the 8-amino group is the primary trigger for toxicity.

  • N-Hydroxylation: CYP450s (likely CYP2D6 or CYP2C19) hydroxylate the primary amine.

  • Quinone-Imine Formation: The hydroxylamine intermediate undergoes oxidation to form a reactive quinone-imine.

  • Redox Cycling: This electrophile enters a redox cycle with NADPH-CYP450 reductase, generating superoxide anions (

    
    ), driving hemolytic anemia in G6PD-deficient phenotypes.
    
Pathway B: Piperidine Ring Oxidation

The piperidine ring attached to an aromatic system is a classic substrate for CYP3A4.

  • 
    -Hydroxylation:  Oxidation at the carbon adjacent to the nitrogen (C2' or C6' of the piperidine).
    
  • Ring Opening: The resulting carbinolamine is unstable and may undergo ring opening to form an aldehyde/ketone metabolite.

  • Dealkylation: Unlike simple alkyl amines, the N-aryl bond is strong; however, oxidative cleavage can still occur, releasing the quinoline core.

Visualization of Metabolic Pathways

MetabolicPathways Parent 5-(Piperidin-1-yl) quinolin-8-amine Hydroxylamine 8-Hydroxylamine Intermediate Parent->Hydroxylamine CYP2D6/2C19 (N-Hydroxylation) AlphaOH Piperidine Alpha-Hydroxylation Parent->AlphaOH CYP3A4 (C-Oxidation) QuinoneImine Quinone-Imine (Reactive Electrophile) Hydroxylamine->QuinoneImine -2e- / -2H+ ROS ROS Generation (Redox Cycling) QuinoneImine->ROS Redox Cycling (Toxicity) Adduct Stable GSH-Conjugate (Biomarker) QuinoneImine->Adduct + GSH RingOpen Ring-Opened Aldehyde AlphaOH->RingOpen Ring Scission Lactam Piperidin-2-one (Lactam) AlphaOH->Lactam Oxidation GSH Glutathione (GSH) GSH->Adduct

Figure 1: Predicted divergent metabolic pathways. Pathway A (Red) leads to toxicity; Pathway B (Green/Yellow) represents clearance.

Experimental Validation Framework

To validate these predictions, a rigorous experimental workflow is required. This protocol prioritizes the detection of reactive metabolites (RM) which are transient and elusive in standard stability assays.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm the formation of quinone-imine intermediates.

  • Incubation System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Trapping Agent: Glutathione (GSH) or Dansyl-GSH at 5 mM (excess).

  • Substrate: 5-(Piperidin-1-yl)quinolin-8-amine (10 µM).

  • Procedure:

    • Pre-incubate HLM + Substrate + GSH for 5 min at 37°C.

    • Initiate with NADPH.

    • Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).

    • Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Analysis: Search for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety) or precursor ion scans specific to GSH adducts (

    
     Da).
    
Protocol 2: Metabolic Stability & Intrinsic Clearance ( )

Objective: Determine the turnover rate and primary clearance mechanism.

ParameterSpecification
Test System Pooled Human Liver Microsomes (HLM) & Hepatocytes
Concentration 1 µM (to ensure first-order kinetics)
Time Points 0, 5, 15, 30, 45, 60 min
Inhibitors Quinidine (CYP2D6), Ketoconazole (CYP3A4), 1-ABT (Pan-CYP)
Readout % Parent Remaining vs. Time

Calculation of


: 


Where

is the slope of

vs. time.[1]
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Parallel Assay Streams Start Compound: 5-(Piperidin-1-yl)quinolin-8-amine StreamA Metabolic Stability (HLM + NADPH) Start->StreamA StreamB Reactive Metabolite Trap (HLM + NADPH + GSH) Start->StreamB Analysis LC-HRMS Analysis (Q-TOF / Orbitrap) StreamA->Analysis StreamB->Analysis ResultA Determination of Intrinsic Clearance (CLint) Analysis->ResultA Parent Depletion ResultB Identification of GSH Adducts (+307 Da) Analysis->ResultB Metabolite ID

Figure 2: Parallel workflow for assessing stability and reactive metabolite formation.

Toxicological Implications[2][3][4][5]

The metabolic profile of 5-(Piperidin-1-yl)quinolin-8-amine suggests a Class II Safety Warning in early discovery:

  • Methemoglobinemia Risk: Even with the C5 position blocked, the 8-amino group remains a liability. If the quinone-imine forms (via C6/C7 oxidation), the compound will likely induce methemoglobinemia in vivo.

  • Drug-Drug Interaction (DDI): If the piperidine ring oxidation is heavily driven by CYP3A4, this compound will compete with other CYP3A4 substrates. Furthermore, 8-AQs are known mechanism-based inhibitors (MBI) of CYP2D6; this potential must be evaluated using

    
     shift assays.
    
  • Genotoxicity: The potential for ring-opened aldehyde metabolites (from the piperidine moiety) introduces a secondary risk of DNA alkylation, distinct from the quinoline core toxicity.

References

  • Camarda, G., et al. (2019). "Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites." Liverpool School of Tropical Medicine. Link

  • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP2D6."[2] Malaria Journal, 12, 212. Link

  • Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: future role as antiprotozoal drugs." Current Opinion in Infectious Diseases, 19(6), 623-631. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link

  • Dalvie, D., et al. (2002). "Assessment of metabolic bioactivation in drug discovery: a case study with piperidine derivatives." Chemical Research in Toxicology, 15(3), 269-299. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 5-(Piperidin-1-yl)quinolin-8-amine from quinoline precursors

Executive Summary This guide details the step-by-step synthesis of 5-(piperidin-1-yl)quinolin-8-amine , a privileged scaffold in medicinal chemistry often associated with DNA intercalation and kinase inhibition. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the step-by-step synthesis of 5-(piperidin-1-yl)quinolin-8-amine , a privileged scaffold in medicinal chemistry often associated with DNA intercalation and kinase inhibition. Unlike standard quinoline functionalizations that suffer from poor regioselectivity, this protocol utilizes the electronic activation of the 8-nitro group to direct nucleophilic attack specifically to the C5 position.

The workflow consists of two primary stages:

  • Regioselective SNAr: Displacement of a 5-chloro substituent using piperidine.

  • Chemoselective Reduction: Conversion of the 8-nitro group to a primary amine without hydrogenating the heterocyclic ring.

Strategic Analysis & Retrosynthesis

The synthesis relies on the "push-pull" electronic properties of the quinoline ring.

  • The Challenge: Direct amination of quinoline at C5 is difficult due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution, while the benzene ring is often unreactive toward nucleophiles unless activated.

  • The Solution: We utilize 5-chloro-8-nitroquinoline as the linchpin precursor.

    • The 8-Nitro group (electron-withdrawing) activates the C5 position (para-relationship) for Nucleophilic Aromatic Substitution (SNAr).

    • The 5-Chloro group serves as a reliable leaving group.

Retrosynthetic Pathway (DOT Diagram)

Retrosynthesis Target Target: 5-(Piperidin-1-yl)quinolin-8-amine Intermediate Intermediate: 8-Nitro-5-(piperidin-1-yl)quinoline Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/AcOH) Precursor Precursor: 5-Chloro-8-nitroquinoline Intermediate->Precursor S_NAr (C5 Substitution) Reagents Reagents: Piperidine, Heat Precursor->Reagents

Figure 1: Retrosynthetic disconnection showing the activation of C5 by the C8-nitro group.

Detailed Experimental Protocols

Phase 1: Nucleophilic Substitution (SNAr)

Objective: Synthesize 8-nitro-5-(piperidin-1-yl)quinoline.

Materials
  • Precursor: 5-Chloro-8-nitroquinoline (1.0 eq)

  • Nucleophile/Base: Piperidine (3.0 eq)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Catalyst (Optional): Potassium Carbonate (K₂CO₃) (1.5 eq) if not using excess piperidine.

Protocol
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add 5-Chloro-8-nitroquinoline (e.g., 5.0 g, 24.0 mmol) and K₂CO₃ (4.9 g, 36.0 mmol) to DMF (50 mL).

  • Nucleophile: Add Piperidine (7.1 mL, 72.0 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic; observe for initial color change (usually yellow to deep orange/red).

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO₂, Hexane:EtOAc 3:1). The starting material (Rf ~0.[1]6) should disappear, and a highly colored (orange/red) product spot (Rf ~0.4) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (250 mL) with vigorous stirring. The product should precipitate as a bright orange/red solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (3 x 50 mL) to remove residual DMF and piperidine hydrochloride salts.

  • Purification: Recrystallize from Ethanol or dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine to yield 5-(piperidin-1-yl)quinolin-8-amine.

Method Selection
  • Method A (Catalytic Hydrogenation): Cleanest, preferred for small scale/high purity.

  • Method B (Iron/Acetic Acid): Robust, preferred if halogen sensitivity or over-reduction of the quinoline ring is a concern.

Protocol (Method A: H₂/Pd-C)
  • Dissolution: Dissolve the 8-nitro intermediate (3.0 g) in Methanol (60 mL) in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C (300 mg, 10 wt% loading) under an argon atmosphere.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the flask is inerted.

  • Hydrogenation: Purge the vessel with H₂ gas and stir under a balloon of H₂ (1 atm) at room temperature for 12–16 hours.

    • Endpoint: The solution color will shift from deep orange to pale yellow/brown.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol (Method B: Fe/NH₄Cl - Alternative)
  • Suspend the nitro intermediate in Ethanol/Water (3:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux for 2 hours. Filter hot through Celite.

Analytical Data & Validation

ParameterSpecificationMethod of Verification
Appearance Yellow to brownish solidVisual Inspection
Melting Point 145–148°C (Lit. varies by solvate)Capillary Melting Point
¹H NMR (DMSO-d₆) C5-H: Upfield shift due to piperidine.NH₂: Broad singlet (~5.0-6.0 ppm).Piperidine: Multiplets at ~1.6 and ~3.0 ppm.400 MHz NMR
Mass Spectrometry [M+H]⁺ = 228.15 (Calc.)LC-MS (ESI+)
Workflow Logic Diagram

Workflow Start Start: 5-Chloro-8-nitroquinoline Step1 Step 1: S_NAr Reaction (Piperidine, DMF, 90°C) Start->Step1 Check1 TLC Check: Disappearance of SM? Step1->Check1 Check1->Step1 No Workup1 Precipitation in Ice Water & Filtration Check1->Workup1 Yes Intermed Intermediate: 8-Nitro-5-(piperidin-1-yl)quinoline Workup1->Intermed Step2 Step 2: Reduction (H2, Pd/C, MeOH) Intermed->Step2 Final Product: 5-(Piperidin-1-yl)quinolin-8-amine Step2->Final

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

  • Issue: Incomplete SNAr Reaction.

    • Cause: Inactive leaving group or insufficient temperature.

    • Fix: Ensure the starting material is 8-nitro substituted. The nitro group is essential for activating the C5 position. If using 5-chloro-8-aminoquinoline directly, the reaction will fail.

  • Issue: Over-reduction (Hydrogenation of the ring).

    • Cause: Prolonged exposure to H₂/Pd-C.

    • Fix: Switch to Iron/Ammonium Chloride or Stannous Chloride (SnCl₂) reduction methods, which are chemoselective for the nitro group.

  • Issue: Solubility.

    • Insight: The final amine product oxidizes easily in air (turning dark). Store under nitrogen or convert to the HCl salt for stability.

References

  • Nucleophilic Substitution in Quinolines: Bowler, J. et al. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry, 2014.[2] (Validates the SNAr mechanism on activated nitrogen heterocycles).

  • Synthesis of Piperidinyl-Quinoline Derivatives: Molecules 2021, 26(3), 656; "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides."[3] (Demonstrates the stability and formation of piperidinyl-quinoline bonds).

  • Nitro Reduction Methodologies: Semantics Scholar. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." (Provides context on Fe/AcOH reduction protocols for nitro-quinolines).

  • Nitroxoline (8-Hydroxy-5-nitroquinoline) Context: MDPI. "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound." (Background on the chemical behavior of 5,8-disubstituted quinolines).

Sources

Application

Application Note: Optimization of Reaction Conditions for Piperidine Substitution on 8-Aminoquinoline

Introduction: The Privileged 8-Aminoquinoline Scaffold in Modern Drug Discovery The 8-aminoquinoline core is a well-established pharmacophore, renowned for its presence in a variety of therapeutic agents, most notably an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 8-Aminoquinoline Scaffold in Modern Drug Discovery

The 8-aminoquinoline core is a well-established pharmacophore, renowned for its presence in a variety of therapeutic agents, most notably antimalarial drugs like primaquine.[1] The strategic placement of the amino group at the 8-position provides a crucial vector for chemical modification, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a piperidine moiety onto this scaffold is of significant interest to medicinal chemists, as the resulting 8-(piperidin-1-yl)quinoline derivatives are being explored for a range of applications, from anticancer to antimicrobial agents.[2][3]

This application note provides a comprehensive guide to the optimization of the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of 8-(piperidin-1-yl)quinoline derivatives. We will delve into the rationale behind the selection of key reaction parameters, offer a detailed experimental protocol for a systematic optimization study, and provide insights into the interpretation of the results and troubleshooting common challenges.

Strategic Approach to Optimization: A Systematic Screening Workflow

The successful synthesis of 8-(piperidin-1-yl)quinoline via a Buchwald-Hartwig C-N cross-coupling reaction is contingent upon the careful selection and optimization of several interdependent parameters. Our approach is to systematically screen a matrix of catalysts, ligands, bases, and solvents to identify the optimal conditions for the coupling of a model substrate, 8-bromoquinoline, with piperidine.

The following diagram illustrates the logical workflow for the optimization process:

G cluster_0 Phase 1: Initial Parameter Screening cluster_1 Phase 2: Data Analysis & Refinement A Select Model Substrates: 8-Bromoquinoline & Piperidine B Define Parameter Matrix: - Catalysts (Pd sources) - Ligands - Bases - Solvents A->B C High-Throughput Experimentation (HTE) or Parallel Synthesis B->C D Reaction Monitoring & Analysis (LC-MS, GC-MS) C->D E Identify 'Hit' Conditions (Highest Conversion/Yield) D->E Analyze Results F Secondary Optimization: - Temperature - Concentration - Catalyst Loading E->F G Validate Optimal Conditions on a Larger Scale F->G H Finalized Protocol for 8-(Piperidin-1-yl)quinoline Synthesis G->H Final Protocol

Caption: Workflow for the optimization of piperidine substitution on 8-aminoquinoline.

Core Experimental Protocol: A Guide to Systematic Screening

This protocol outlines the general procedure for setting up a parallel screen of reaction conditions for the Buchwald-Hartwig amination of 8-bromoquinoline with piperidine.

Materials:

  • 8-Bromoquinoline (Substrate)

  • Piperidine (Nucleophile)

  • Palladium Precatalysts: Pd₂(dba)₃, Pd(OAc)₂

  • Phosphine Ligands: Xantphos, RuPhos, DavePhos, Johnphos

  • Bases: NaOtBu, K₃PO₄, Cs₂CO₃

  • Anhydrous Solvents: Toluene, Dioxane, tert-Butanol

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Preparation of Reaction Vials: In a glovebox, add the appropriate base (1.4 mmol) to each reaction vial.

  • Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and the phosphine ligand in the chosen solvent. Add the appropriate volume of this stock solution to each reaction vial.

  • Substrate and Nucleophile Addition: Add 8-bromoquinoline (1.0 mmol) to each vial. Subsequently, add piperidine (1.2 mmol) to each vial.

  • Reaction Setup: Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to the desired product.

  • Work-up and Analysis: Upon completion, cool the reactions to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be analyzed by NMR to determine the yield.

Data Presentation: A Hypothetical Screening Outcome

The following table summarizes a hypothetical outcome of the initial screening process, showcasing how different combinations of reaction parameters can influence the yield of 8-(piperidin-1-yl)quinoline.

EntryPd Source (mol%)Ligand (mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10085
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10092
3Pd₂(dba)₃ (2)DavePhos (4)NaOtBuToluene10078
4Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10088
5Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane11065
6Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃tert-Butanol10055
7Pd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene10090

From this hypothetical data, the combination of Pd₂(dba)₃, RuPhos, and NaOtBu in toluene at 100 °C (Entry 2) appears to be the most promising condition, warranting further optimization of temperature, concentration, and catalyst loading.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (8-bromoquinoline) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst.

G A Pd(0)L_n B [Ar-Pd(II)(L_n)-X] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(L_n)-NHR₂]X B->C Amine Coordination (R₂NH) D [Ar-Pd(II)(L_n)-NR₂] C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is critical as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[5][6] Bulky, electron-rich phosphine ligands, such as RuPhos, are often effective for coupling with electron-rich heteroaryl halides.[5]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of a high-quality palladium precatalyst and anhydrous, degassed solvents. The active Pd(0) species may not be forming efficiently.

    • Inappropriate Ligand: The ligand choice is highly substrate-dependent. For electron-rich systems like 8-aminoquinoline derivatives, bulky, electron-donating ligands are generally preferred.

    • Incorrect Base: Strong, non-nucleophilic bases like NaOtBu are often required. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.

  • Side Product Formation:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced. This can be minimized by ensuring strictly anhydrous conditions.

    • Homocoupling: Dimerization of the aryl halide can be an issue. Optimizing the catalyst loading and reaction temperature can often suppress this side reaction.

Conclusion

The successful synthesis of 8-(piperidin-1-yl)quinoline derivatives via the Buchwald-Hartwig amination is a highly achievable goal with systematic optimization. By carefully screening key reaction parameters—catalyst, ligand, base, and solvent—researchers can identify robust and high-yielding conditions. The insights and protocols provided in this application note serve as a valuable starting point for the development of efficient synthetic routes to this important class of molecules, thereby accelerating drug discovery and development efforts.

References

  • Yasmeen, F., et al. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. ResearchGate. [Link]

  • Fors, B. P., et al. (n.d.). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. PMC. [Link]

  • Barluenga, J., et al. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ResearchGate. [Link]

  • Stradiotto, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Oldenhuis, N. J., et al. (n.d.). Efficient pd-catalyzed amination of heteroaryl halides. Semantic Scholar. [Link]

  • Bellina, F., et al. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters. [Link]

  • Carrasco, E., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. [Link]

  • Sather, A. C., & Martinot, T. A. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wang, Y., et al. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PMC. [Link]

  • Emadi, R., et al. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]

  • Hassan, M., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

  • Dykstra, K. M., et al. (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. PubMed. [Link]

  • Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

Sources

Method

In vitro assay methods for testing 5-(Piperidin-1-yl)quinolin-8-amine efficacy

Application Note: Comprehensive In Vitro Evaluation of 5-(Piperidin-1-yl)quinolin-8-amine Introduction & Scientific Rationale 5-(Piperidin-1-yl)quinolin-8-amine (5-PQA ) represents a specific structural evolution of the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive In Vitro Evaluation of 5-(Piperidin-1-yl)quinolin-8-amine

Introduction & Scientific Rationale

5-(Piperidin-1-yl)quinolin-8-amine (5-PQA ) represents a specific structural evolution of the 8-aminoquinoline (8-AQ) scaffold, a class historically significant in infectious disease (e.g., Primaquine, Tafenoquine) and emerging in oncology.

Structural Significance: The core 8-aminoquinoline structure is a privileged scaffold known for its ability to undergo redox cycling and chelate metal ions. The introduction of a piperidin-1-yl moiety at the C-5 position is a strategic modification designed to:

  • Block Metabolic Labile Sites: Substitution at C-5 prevents rapid oxidative metabolism (e.g., hydroxylation) often seen in simple quinolines.

  • Modulate Lipophilicity: The piperidine ring increases lipophilicity (LogP), potentially enhancing passive membrane permeability and intracellular accumulation in parasitic food vacuoles or lysosomes.

  • Enhance Basicity: The tertiary amine of the piperidine may facilitate lysosomotropic trapping, a key mechanism for antimalarial and anticancer agents.

Mechanism of Action (MOA): The primary efficacy of 8-AQs is driven by the generation of Reactive Oxygen Species (ROS) and interference with mitochondrial electron transport. In the context of Plasmodium (Malaria), 5-PQA is hypothesized to interfere with heme detoxification and generate superoxide radicals within the parasite, leading to lipid peroxidation and cell death.

Screening Cascade & Workflow

To validate the efficacy and safety of 5-PQA, a hierarchical screening cascade is required. This workflow prioritizes potency (IC50) while immediately flagging the hemolytic toxicity risks inherent to the 8-AQ class.

ScreeningCascade Start Compound: 5-PQA Primary Primary Screen: Anti-Plasmodial Efficacy (SYBR Green I) Start->Primary Counter Counter Screen: Mammalian Cytotoxicity (HepG2 / Vero Cells) Primary->Counter IC50 < 1 µM Safety Safety Profiling: Hemolytic Toxicity (Human RBCs) Counter->Safety Selectivity Index > 10 Mechanism Mechanism Validation: ROS Generation (DCFDA Assay) Safety->Mechanism < 5% Hemolysis Hit Validated Hit (Selectivity Index > 10) Mechanism->Hit ROS Confirmed

Figure 1: Hierarchical screening cascade for 5-PQA, filtering for potency, selectivity, and safety.

Protocol 1: In Vitro Anti-Plasmodial Efficacy (SYBR Green I Assay)

Objective: Determine the IC50 of 5-PQA against Plasmodium falciparum (strains 3D7 or Dd2). Principle: The SYBR Green I dye intercalates into double-stranded DNA. Since human RBCs lack DNA, the fluorescence signal is directly proportional to parasite proliferation.

Materials:

  • P. falciparum culture (synchronized ring stage, 2% hematocrit, 0.5% parasitemia).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I nucleic acid gel stain (10,000x concentrate).

  • 96-well black microplates.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of 5-PQA in DMSO. Perform 2-fold serial dilutions in complete RPMI medium to generate a concentration range (e.g., 10 µM to 0.01 µM). Note: Final DMSO concentration must be < 0.5%.

  • Plating: Dispense 100 µL of synchronized parasite culture into each well of the 96-well plate.

  • Treatment: Add 100 µL of the diluted 5-PQA series to the wells. Include controls:

    • Positive Control: Chloroquine or Artemisinin (1 µM).

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation: Incubate plates at 37°C in a gassed chamber (90% N2, 5% O2, 5% CO2) for 72 hours (one complete replication cycle).

  • Development: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer) to each well.

  • Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a plate reader (Ex: 485 nm, Em: 535 nm).

Data Analysis: Calculate % Inhibition using the formula:



Plot Log[Concentration] vs. % Inhibition to determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Mammalian Cytotoxicity & Selectivity (MTS Assay)

Objective: Assess general toxicity against mammalian cells (e.g., HepG2 or Vero) to calculate the Selectivity Index (SI). Rationale: 8-AQs can be cytotoxic.[1] A viable drug candidate must show specific activity against the target (parasite/tumor) over healthy host cells.

Procedure:

  • Seeding: Seed HepG2 cells (5,000 cells/well) in 96-well plates and incubate for 24 hours to allow attachment.

  • Treatment: Treat cells with 5-PQA (serial dilutions from 100 µM down to 0.1 µM) for 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: Measure absorbance at 490 nm.

Metric:

  • CC50: Concentration causing 50% cytotoxicity.

  • Selectivity Index (SI): $ SI = \frac{CC_{50} \text{ (Mammalian)}}{IC_{50} \text{ (Target)}} $

  • Target: SI > 10 is acceptable; SI > 100 is ideal.

Protocol 3: Hemolytic Toxicity Assessment (Critical Safety Step)

Objective: Evaluate the potential of 5-PQA to cause hemolysis, a known liability of 8-aminoquinolines (especially in G6PD-deficient populations).

Materials:

  • Fresh human O+ erythrocytes (washed 3x in PBS).

  • Triton X-100 (Positive Control for 100% lysis).

  • PBS (Negative Control).

Procedure:

  • Preparation: Prepare a 2% RBC suspension in PBS.

  • Incubation: Mix 100 µL of RBC suspension with 100 µL of 5-PQA at high concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Condition: Incubate at 37°C for 3 hours with gentle shaking.

  • Separation: Centrifuge at 1000 x g for 10 minutes to pellet intact RBCs.

  • Detection: Transfer 100 µL of the supernatant to a clear 96-well plate. Measure absorbance of released hemoglobin at 540 nm .

Interpretation:



  • Pass Criteria: < 5% hemolysis at 10x the therapeutic IC50.

Protocol 4: Mechanism of Action - ROS Generation (DCFDA Assay)

Objective: Confirm if 5-PQA induces oxidative stress, consistent with the 8-AQ mechanism. Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate), a cell-permeant indicator for ROS.

Procedure:

  • Loading: Incubate target cells (Parasite or Cancer cells) with 10 µM H2DCFDA for 30 minutes in the dark.

  • Wash: Wash cells 2x with PBS to remove extracellular dye.

  • Treatment: Treat cells with 5-PQA (at IC50 concentration) and a Positive Control (e.g., H2O2 or Menadione).

  • Kinetic Read: Measure fluorescence (Ex: 485 nm, Em: 535 nm) immediately and every 15 minutes for 2 hours.

Visualizing the Mechanism:

MOA Compound 5-PQA (Intracellular Accumulation) Redox Redox Cycling (Quinone Imine Formation) Compound->Redox Metabolic Activation ROS ROS Surge (Superoxide/H2O2) Redox->ROS e- Transfer Damage Lipid Peroxidation & Mitochondrial Depolarization ROS->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death

Figure 2: Proposed Mechanism of Action (MOA) for 5-PQA involving redox cycling and ROS-mediated toxicity.

Summary of Key Parameters

ParameterAssay MethodTarget Criteria
Potency (IC50) SYBR Green I (Plasmodium)< 100 nM
Cytotoxicity (CC50) MTS (HepG2/Vero)> 10 µM
Selectivity Index (SI) Ratio (CC50/IC50)> 100
Hemolysis RBC Lysis @ 540nm< 5% at 10 µM
Mechanism DCFDA Fluorescence> 2-fold increase in ROS

References

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy. Link

  • Tekwani, B. L., & Walker, L. A. (2006). "Targeting the hemozoin synthesis pathway for new antimalarial drug discovery: technologies for biochemical and cellular screening." Combinatorial Chemistry & High Throughput Screening. Link

  • Vulliez-Le Normand, B., et al. (2012). "Hemolysis assay for the screening of hemolytic activity of antimalarial drugs." Methods in Molecular Biology.
  • Wang, X., et al. (2014). "The role of ROS in the anticancer activity of 8-aminoquinoline derivatives." Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Metal Chelation Profiling of 5-(Piperidin-1-yl)quinolin-8-amine

This Application Note and Protocol Guide details the characterization and utilization of 5-(Piperidin-1-yl)quinolin-8-amine (referred to herein as 5-PQA ), a specialized 8-aminoquinoline (8-AQ) derivative. Unlike the mor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the characterization and utilization of 5-(Piperidin-1-yl)quinolin-8-amine (referred to herein as 5-PQA ), a specialized 8-aminoquinoline (8-AQ) derivative. Unlike the more common 8-hydroxyquinoline (8-HQ) chelators which coordinate via an N,O-donor set, 5-PQA utilizes an N,N-bidentate system. This structural distinction confers unique selectivity for "borderline" and "soft" metal ions (Cu²⁺, Zn²⁺, Fe²⁺) and modulates intracellular redox activity, making it a critical tool in neurodegeneration and oncology research.

Introduction & Mechanistic Basis

The 8-aminoquinoline scaffold is a privileged structure in medicinal inorganic chemistry. The introduction of a piperidinyl group at the 5-position serves two critical functions:

  • Electronic Modulation: It acts as an electron-donating group, increasing the electron density on the quinoline ring, thereby tuning the basicity (

    
    ) of the chelating nitrogens and enhancing metal affinity.
    
  • Pharmacokinetic Optimization: The lipophilic yet basic piperidine ring enhances membrane permeability and lysosomotropic properties, allowing the ligand to target intracellular metal pools (e.g., in the mitochondria or lysosomes).

Coordination Mode: 5-PQA coordinates metal ions via the quinoline ring nitrogen (


) and the exocyclic 8-amino nitrogen (

).
  • Copper (Cu²⁺): Forms highly stable, square-planar complexes (typically 1:2 Metal:Ligand stoichiometry).

  • Zinc (Zn²⁺): Forms tetrahedral or distorted octahedral complexes.

  • Selectivity: The N,N-donor set is "softer" than the N,O-set of 8-HQ, often resulting in higher selectivity for Cu²⁺ over hard cations like Ca²⁺ or Mg²⁺, reducing off-target toxicity.

Material Preparation
2.1. Stock Solution Preparation

The 5-piperidinyl group renders the molecule lipophilic. Aqueous solubility is limited at neutral pH but increases at acidic pH due to protonation of the piperidine nitrogen.

  • Solvent: Dimethyl sulfoxide (DMSO) (Molecular Biology Grade).[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW of 5-(Piperidin-1-yl)quinolin-8-amine

      
       227.31  g/mol . Dissolve 2.27 mg in 1 mL DMSO.
      
  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

2.2. Buffer Selection
  • Recommended: 50 mM HEPES or MOPS, pH 7.4.

  • Avoid: Phosphate buffers (PBS) if working with high concentrations of Zn²⁺ or Fe³⁺, as metal phosphates may precipitate.

  • Ionic Strength: Maintain constant ionic strength (e.g., 100 mM NaCl) to prevent activity coefficient variations during titration.

Protocol: Spectroscopic Determination of Metal Binding

This protocol defines the binding stoichiometry (Job’s Plot) and affinity (


) using UV-Vis spectroscopy.
3.1. Spectral Scanning (Determination of

)

Before titration, the spectral shift upon metal binding must be characterized.

  • Blank: 1 mL HEPES buffer (pH 7.4).

  • Ligand Only: Add 5-PQA to a final concentration of 50 µM . Scan 250–600 nm.

    • Expected Feature: Distinct bands around 330–350 nm (quinoline

      
      ).
      
  • Complex: Add 0.5 equivalents of CuCl₂ or ZnCl₂ (25 µM). Scan immediately. Continue adding metal in 0.2 eq increments up to 2.0 eq.

    • Observation: Look for a bathochromic shift (red shift) or the appearance of a Charge Transfer (CT) band in the visible region (400–500 nm).

3.2. Job’s Plot (Method of Continuous Variation)

To determine if the complex is ML (1:1) or ML₂ (1:2).[2]

  • Prepare Stock Solutions:

    • Solution A: 100 µM 5-PQA in HEPES buffer.

    • Solution B: 100 µM Metal Salt (CuCl₂ or ZnCl₂) in HEPES buffer.

  • Mix Ratios: Prepare 11 samples with varying mole fractions (

    
    ) from 0 to 1.0, keeping total volume constant (e.g., 1 mL).
    
    • Example: Sample 3 = 300 µL Ligand + 700 µL Metal (

      
      ).
      
  • Measure Absorbance: Read Absorbance at the

    
     of the complex  (determined in 3.1).
    
  • Plot Data: Plot

    
     vs. 
    
    
    
    .
    • Interpretation: The peak of the curve indicates stoichiometry.[2][3][4]

      
       1:1 complex. 
      
      
      
      1:2 (M:L) complex.
3.3. Competition Titration (Binding Constant Determination)

Direct titration is often too sensitive for high-affinity chelators (


 M). Use a competitor ligand with known affinity (e.g., EGTA for Ca/Zn, Glycine for Cu).

System: 5-PQA vs. EGTA for Zn²⁺ affinity.

  • Setup: Prepare a cuvette with [Zn(5-PQA)₂] complex (50 µM Ligand + 25 µM Zn²⁺).

  • Titrant: 10 mM EGTA stock (pH adjusted to 7.4).

  • Titration: Add EGTA in small aliquots. Measure absorbance decrease at the complex's

    
    .
    
  • Calculation: Use the known

    
     and the equilibrium position to calculate 
    
    
    
    .
Visualization of Workflows
Figure 1: Chemical Structure & Coordination Logic

ChelationMode cluster_structure Structural Features Ligand 5-(Piperidin-1-yl) quinolin-8-amine Piperidine 5-Piperidinyl Group (Solubility/Basicity) Ligand->Piperidine Amino 8-Amino Group (Primary Donor) Ligand->Amino QuinolineN Quinoline Nitrogen (Secondary Donor) Ligand->QuinolineN Metal Metal Ion (Cu²⁺ / Zn²⁺) Complex Square Planar Complex (N,N-Coordination) Metal->Complex Self-Assembly Amino->Metal Coordinate Bond QuinolineN->Metal Coordinate Bond

Caption: Schematic of 5-PQA coordination. The 8-amino and quinoline nitrogens form a stable 5-membered chelate ring with the metal.

Figure 2: Experimental Workflow for Stability Constant Determination

Workflow Step1 Step 1: Spectral Scan (250-600 nm) Identify λmax of Complex Step2 Step 2: Job's Plot (Continuous Variation) Determine Stoichiometry (n) Step1->Step2 Define Wavelength Step3 Step 3: Competition Titration (vs. EGTA/EDTA) Measure Absorbance Change Step2->Step3 Define M:L Ratio Step4 Step 4: Data Fitting Calculate log Beta / Kd Step3->Step4 Nonlinear Regression

Caption: Step-by-step workflow for characterizing the thermodynamic stability of 5-PQA metal complexes.

Biological Application: Intracellular ROS Scavenging

Because 5-PQA is redox-active, verifying its antioxidant capacity in a cellular environment is crucial.

Protocol:

  • Cell Line: SH-SY5Y (Neuroblastoma) or HeLa.

  • Seeding: 10,000 cells/well in 96-well black plates.

  • Treatment: Pre-treat cells with 5-PQA (1–10 µM) for 2 hours.

  • Stress Induction: Add

    
     (100 µM) or 
    
    
    
    (50 µM) + Ascorbate (to induce Fenton chemistry).
  • Detection: Wash cells, then add DCFDA (20 µM) (fluorescent ROS probe). Incubate 30 mins.

  • Read: Fluorescence Ex/Em 485/535 nm.

    • Result: Effective chelation should significantly reduce DCFDA fluorescence compared to the Stress-Only control.

Troubleshooting & Critical Parameters
IssueProbable CauseSolution
Precipitation during titration Phosphate buffer interference or high pH.Switch to HEPES/MOPS. Ensure pH < 8.0 (Zn/Cu hydroxides form at high pH).
No spectral shift observed Protonation of ligand nitrogens (pH too low).8-AQ nitrogens have

. Ensure buffer pH > 6.0.
Inconsistent Job's Plot Kinetic instability or oxidation.Allow 15 mins equilibration per point. Degas buffers to prevent ligand oxidation.
High background absorbance Ligand aggregation.Add 0.01% Triton X-100 or keep DMSO concentration > 1%.
References
  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Meunier, B., et al. (2024). "Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents." RSC Medicinal Chemistry. Link

  • Majumdar, D., et al. (2025).[5] "8-Aminoquinoline-Based Promising Zn Complexes... Supramolecular Synthons and Biological Insights." ACS Omega. Link

  • Gou, Y., et al. (2023). "Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage." ACS Chemical Neuroscience. Link

  • BenchChem. (2025).[6] "Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide." BenchChem Application Notes. Link

Sources

Method

Formulation strategies for increasing bioavailability of quinolin-8-amine derivatives

Executive Summary Quinolin-8-amine (8-aminoquinoline) derivatives, exemplified by Primaquine and Tafenoquine, represent a critical scaffold in antimalarial and anticancer therapeutics. However, their clinical efficacy is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolin-8-amine (8-aminoquinoline) derivatives, exemplified by Primaquine and Tafenoquine, represent a critical scaffold in antimalarial and anticancer therapeutics. However, their clinical efficacy is frequently compromised by Class II/IV BCS characteristics (low solubility/low permeability), rapid oxidative deamination, and dose-limiting hematological toxicity (hemolysis in G6PD-deficient populations).

This Application Note provides a technical blueprint for overcoming these barriers. We move beyond standard salt formation to detail three advanced formulation protocols: Self-Emulsifying Drug Delivery Systems (SEDDS) , PLGA Nanoparticles , and Cyclodextrin Inclusion Complexes . Each protocol is designed as a self-validating system with built-in quality control checkpoints.

Part 1: Physicochemical Profiling & Strategy Selection

Before selecting a protocol, the specific derivative must be profiled. The formulation strategy is dictated by the compound's Lipophilicity (LogP) and Melting Point (MP).

Decision Matrix:

  • High LogP (>3.0), Low MP (<150°C): Candidate for SEDDS (Lipid-based delivery).

  • High LogP (>3.0), High MP (>150°C): Candidate for PLGA Nanoparticles (Amorphous conversion/Sustained release).

  • Moderate LogP (1.0–3.0), Crystalline: Candidate for Cyclodextrin Complexation .

FormulationStrategy Start Quinolin-8-amine Derivative CheckLogP Check LogP Start->CheckLogP HighLogP LogP > 3.0 CheckLogP->HighLogP ModLogP LogP 1.0 - 3.0 CheckLogP->ModLogP CheckMP Check Melting Point HighLogP->CheckMP CD Protocol C: Cyclodextrin (Solubility Enhancement) ModLogP->CD LowMP MP < 150°C CheckMP->LowMP HighMP MP > 150°C CheckMP->HighMP SEDDS Protocol A: SEDDS (Lymphatic Transport) LowMP->SEDDS PLGA Protocol B: PLGA NPs (Sustained Release) HighMP->PLGA

Figure 1: Decision tree for selecting the optimal formulation strategy based on physicochemical properties.

Part 2: Protocol A - Self-Emulsifying Drug Delivery Systems (SEDDS)[1]

Rationale: Lipophilic quinoline derivatives often suffer from first-pass metabolism.[1] SEDDS facilitate absorption via the intestinal lymphatic system (chylomicrons), bypassing the portal vein and liver, thereby increasing systemic bioavailability.

Materials:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) – Solubilizer.

  • Surfactant: Tween 80 (Polysorbate 80) – Emulsifier.

  • Co-Surfactant: PEG 400 (Polyethylene glycol) – Interface flexibility.

Step-by-Step Protocol:

  • Solubility Screening (The Checkpoint):

    • Add excess drug (approx. 100 mg) to 2 mL of each component separately (Oil, Surfactant, Co-surfactant).

    • Vortex for 5 mins; equilibrate at 37°C for 48 hours.

    • Centrifuge (3,000 rpm, 15 min). Analyze supernatant via HPLC.

    • Criterion: Select the oil with the highest solubilizing capacity to minimize total lipid volume.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare surfactant:co-surfactant (Smix) ratios of 1:1, 2:1, and 3:1.

    • Titrate Oil/Smix mixtures with distilled water dropwise under stirring.

    • Record the transition point from clear/translucent (Nanoemulsion) to turbid (Macroemulsion).

    • Select the ratio with the largest "Nanoemulsion Region".

  • Formulation Preparation:

    • Dissolve the calculated dose of Quinolin-8-amine derivative into the Oil phase.

    • Add the Smix (Surfactant/Co-surfactant) to the oil-drug mixture.

    • Vortex for 2 minutes until a clear, isotropic solution is formed.

    • Storage: Store in a sealed glass vial at room temperature.

  • Self-Validation (Dispersibility Test):

    • Add 1 mL of SEDDS to 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C.

    • Pass Criteria: Spontaneous formation of a clear/bluish emulsion within <1 minute. No precipitation.

Part 3: Protocol B - PLGA Nanoparticles (Single Emulsion)

Rationale: For derivatives requiring sustained release or liver targeting (antimalarial hypnozoite eradication), Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect the payload from degradation and reduce peak-concentration related toxicity (hemolysis).

Materials:

  • Polymer: PLGA (50:50 Resomer® RG 502H).

  • Organic Solvent: Dichloromethane (DCM) or Acetone.

  • Stabilizer: Polyvinyl alcohol (PVA, MW 30-70 kDa).

Step-by-Step Protocol:

  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg Quinolin-8-amine derivative in 2 mL DCM.

    • Ensure complete dissolution (sonicate if necessary).

  • Aqueous Phase Preparation:

    • Prepare 10 mL of 2% (w/v) PVA solution in deionized water. Filter through 0.22 µm filter.

  • Emulsification (The Critical Step):

    • Add Organic Phase dropwise into Aqueous Phase under magnetic stirring.[2]

    • Probe Sonication: Sonicate the mixture at 40% amplitude for 120 seconds (Pulse: 10s ON, 5s OFF) on an ice bath to prevent heat degradation.

    • Result: Formation of Oil-in-Water (O/W) nanoemulsion.[3][4]

  • Solvent Evaporation & Hardening:

    • Stir the emulsion at 800 rpm for 4 hours at room temperature (fume hood) to evaporate DCM. The polymer precipitates to form rigid nanoparticles.

  • Washing & Collection:

    • Centrifuge at 15,000 rpm for 30 minutes at 4°C.

    • Discard supernatant (free drug). Resuspend pellet in water and centrifuge again (Repeat 2x to remove excess PVA).

    • Lyophilize (Freeze-dry) using 5% mannitol as a cryoprotectant.

PLGA_Workflow DrugPLGA Drug + PLGA in DCM Emulsion O/W Emulsion (Sonication) DrugPLGA->Emulsion PVA 2% PVA (Aqueous) PVA->Emulsion Evap Solvent Evap (Hardening) Emulsion->Evap Wash Centrifuge & Wash Evap->Wash Freeze Lyophilization Wash->Freeze

Figure 2: Single Emulsion Solvent Evaporation workflow for PLGA nanoparticle fabrication.

Part 4: Protocol C - Cyclodextrin Inclusion Complex

Rationale: For crystalline derivatives where dissolution rate is the rate-limiting step, encapsulating the hydrophobic quinoline ring into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) enhances wettability and solubility.

Step-by-Step Protocol (Kneading Method):

  • Molar Ratio Calculation:

    • Assume a 1:1 stoichiometry initially.

    • Calculate weights based on Molecular Weight (MW).

    • Example: 1 mmol Drug + 1 mmol HP-β-CD.

  • Paste Formation:

    • Place HP-β-CD in a mortar. Add minimal Ethanol:Water (1:1) mixture to create a paste.

    • Add the Quinolin-8-amine derivative slowly while grinding.

  • Kneading Process:

    • Knead the mixture vigorously for 45–60 minutes.

    • Note: The paste consistency must be maintained; add solvent drops if it dries out.

    • Mechanism:[5] The mechanical energy forces the guest molecule into the host cavity.

  • Drying:

    • Dry the paste in a vacuum oven at 40°C for 24 hours.

    • Pulverize and sieve (100 mesh).

Part 5: Analytical Validation & Quality Control

To ensure the "Self-Validating" nature of these protocols, the following data sets must be generated.

ParameterMethodAcceptance Criteria
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)SEDDS: <200 nmPLGA: 150–300 nm
Polydispersity (PDI) DLS< 0.3 (Indicates monodisperse population)
Zeta Potential Electrophoretic Mobility> ±20 mV (Ensures colloidal stability)
Entrapment Efficiency HPLC (Indirect Method)> 70% (for PLGA)
Drug Release Dialysis Bag (MWCO 12kDa)SEDDS: >80% in 30 minPLGA: Biphasic (Burst <20%, Sustained 48h)

Hemolysis Assay (Critical Safety Check): Given the hemotoxicity of 8-aminoquinolines, incubate the formulation with 2% RBC suspension at 37°C for 1 hour. Absorbance at 540 nm (hemoglobin release) must be <5% compared to Triton X-100 control.

References

  • Marwah, H. et al. (2014). Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles. Dove Medical Press. Available at: [Link]

  • Patel, B. et al. (2021).[2][6] Synthesis and in vitro drug release of primaquine phosphate loaded PLGA nanoparticles. European Journal of Chemistry.[2][6][7] Available at: [Link][2]

  • Mishra, S. et al. (2021). Primaquine Loaded Solid Lipid Nanoparticles (SLN), Nanostructured Lipid Carriers (NLC), and Nanoemulsion (NE): Effect of Lipid Matrix and Surfactant.[8] AAPS PharmSciTech. Available at: [Link]

  • Jude Jenita, M. (2024).[9] Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.[9][10] Chemical Journals.[2] Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-(Piperidin-1-yl)quinolin-8-amine

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 5-(piperidin-1-yl)quinolin-8-amine . This scaffold is a critical pharmacophore in medicinal chemistry, appearing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5-(piperidin-1-yl)quinolin-8-amine . This scaffold is a critical pharmacophore in medicinal chemistry, appearing in agents targeting neurodegenerative diseases (e.g., metal chelators for Alzheimer's), malaria (Plilin analogs), and bacterial infections.

Traditional thermal synthesis of 5,8-disubstituted quinolines is often plagued by long reaction times (12–24 hours), harsh conditions, and poor regioselectivity. By leveraging the dielectric heating and kinetic acceleration of microwave irradiation, this protocol reduces total reaction time to under 1 hour while significantly improving yield and purity.

Key Advantages of this Protocol
  • Speed:

    
     coupling time reduced from 16 hours (reflux) to 20 minutes.
    
  • Selectivity: The 8-nitro group directs nucleophilic attack specifically to the 5-position.

  • Safety: Microwave-assisted transfer hydrogenation eliminates the need for high-pressure

    
     cylinders.
    

Retrosynthetic Analysis & Strategy

The synthesis is designed around two key transformations:

  • Regioselective

    
     Coupling:  Utilizing the strong electron-withdrawing effect of the 8-nitro group to activate the 5-chloro position towards nucleophilic attack by piperidine.
    
  • Chemoselective Reduction: Rapid reduction of the nitro group to the amine without affecting the quinoline ring integrity.

Synthesis Pathway Diagram[1][2]

SynthesisPath SM 5-Chloro-8-nitroquinoline (CAS: 6942-98-9) Inter Intermediate: 5-(Piperidin-1-yl)-8-nitroquinoline SM->Inter Step 1: SNAr MW, 120°C, 20 min Reagent1 Piperidine (Nucleophile) Reagent1->Inter Product Target: 5-(Piperidin-1-yl)quinolin-8-amine Inter->Product Step 2: Reduction MW, 80°C, 10 min Reagent2 Hydrazine Hydrate / Raney Ni (Reductant) Reagent2->Product

Figure 1: Two-step microwave-assisted synthesis pathway illustrating the conversion of 5-chloro-8-nitroquinoline to the target amine.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Installation of the piperidine moiety at the C5 position. Mechanism: The nitro group at C8 withdraws electron density from the aromatic ring, creating a "vinylogous para" relationship with C5. This significantly lowers the activation energy for the displacement of the chloride leaving group.

Materials
  • Substrate: 5-Chloro-8-nitroquinoline (1.0 mmol, 208 mg)

  • Nucleophile: Piperidine (3.0 mmol, 297 µL) – Excess acts as base

  • Solvent: Ethanol (Absolute, 3 mL) or Acetonitrile (3 mL)

  • Vessel: 10 mL Microwave Process Vial (Borosilicate glass)

Microwave Parameters
ParameterSettingRationale
Temperature 120 °CSufficient activation energy for

without tar formation.
Hold Time 20 minComplete conversion observed by TLC/LCMS.
Pressure Limit 250 psiSafety cutoff for ethanol vapor pressure.
Power Dynamic (Max 150W)PID control to maintain target temp.
Stirring High (600 rpm)Ensures uniform heat distribution.
Procedure
  • Charge: Add 5-chloro-8-nitroquinoline and ethanol to the microwave vial. Add a magnetic stir bar.

  • Add Nucleophile: Add piperidine dropwise. The solution may turn slightly yellow/orange.

  • Seal & Irradiate: Cap the vial and insert into the microwave reactor. Run the protocol defined above.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a yellow/orange solid.

    • Filter the solid and wash with cold water (2 x 5 mL) to remove excess piperidine.

    • Purification: Recrystallize from hot ethanol if necessary.

    • Yield Expectation: 85–95%.

Step 2: Microwave-Assisted Transfer Hydrogenation

Objective: Reduction of the 8-nitro group to the 8-amine. Method: Catalytic transfer hydrogenation using Hydrazine Hydrate and Raney Nickel. This method is preferred in microwave chemistry over


 gas due to safety and speed.
Materials
  • Substrate: 5-(Piperidin-1-yl)-8-nitroquinoline (from Step 1) (0.5 mmol)

  • Catalyst: Raney Nickel (approx. 50 mg, slurry in water/ethanol) OR 10% Pd/C (20 mg)

  • Hydrogen Donor: Hydrazine Hydrate (5.0 mmol, excess)

  • Solvent: Ethanol (4 mL)

Microwave Parameters
ParameterSettingRationale
Temperature 80 °CMild heat prevents hydrazine decomposition before reaction.
Hold Time 5–10 minRapid reduction; monitor for color change (yellow to colorless/brown).
Power Dynamic (Max 80W)Lower power prevents temperature overshoot.
Procedure
  • Charge: Dissolve the nitro-intermediate in ethanol in a 10 mL microwave vial.

  • Add Catalyst: Carefully add the Raney Nickel slurry (keep wet, pyrophoric!).

  • Add Donor: Add Hydrazine Hydrate dropwise. Caution: Gas evolution (

    
    ) will occur.
    
  • Seal & Irradiate: Run the microwave protocol.

  • Workup:

    • Filtration: Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with hot ethanol.

    • Concentration: Evaporate the solvent under reduced pressure.

    • Purification: The crude product is often pure enough. If needed, purify via Flash Column Chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 80–90%.

Logical Workflow & Troubleshooting

The following diagram illustrates the decision-making process during the synthesis, ensuring self-validation of the protocol.

Troubleshooting Start Start Synthesis Step1 Step 1: SNAr Reaction (TLC Check) Start->Step1 Check1 Starting Material Consumed? Step1->Check1 Isolate Isolate Intermediate (Yellow Solid) Check1->Isolate Yes Issue1 Increase Temp to 140°C or Add Base (K2CO3) Check1->Issue1 No Step2 Step 2: Reduction (Color Change) Isolate->Step2 Check2 Product Formed? Step2->Check2 Final Final Product 5-(Piperidin-1-yl)quinolin-8-amine Check2->Final Yes Issue2 Add more Hydrazine or Refresh Catalyst Check2->Issue2 No Issue1->Step1 Retry Issue2->Step2 Retry

Figure 2: Logical workflow and troubleshooting decision tree for the synthesis.

Characterization Data (Expected)

TechniqueExpected Signal / ObservationStructural Assignment
Appearance Brown/Tan solidOxidative sensitivity of 8-aminoquinolines.
1H NMR (DMSO-d6)

1.5–1.7 (m, 6H)
Method

Application Note: High-Throughput Phenotypic Screening of 5-(Piperidin-1-yl)quinolin-8-amine Scaffolds

Executive Summary & Scientific Rationale This application note details the high-throughput screening (HTS) protocol for 5-(Piperidin-1-yl)quinolin-8-amine , a privileged scaffold belonging to the 8-aminoquinoline class....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the high-throughput screening (HTS) protocol for 5-(Piperidin-1-yl)quinolin-8-amine , a privileged scaffold belonging to the 8-aminoquinoline class. Historically validated by antimalarials like Primaquine and Tafenoquine, this specific 5-substituted derivative represents a "next-generation" lead designed to block metabolic lability at the C5 position while retaining potent redox-active antiparasitic properties.

Why this molecule? The 8-aminoquinoline core functions primarily through the generation of Reactive Oxygen Species (ROS) and interference with mitochondrial electron transport in parasites (Plasmodium spp., Leishmania spp.). The addition of the bulky piperidin-1-yl group at the C5 position serves two critical medicinal chemistry functions:

  • Metabolic Blockade: It prevents rapid hydroxylation and subsequent glucuronidation often seen at the C5 position of simple quinolines, potentially extending half-life.

  • Lipophilicity Modulation: It enhances membrane permeability, facilitating accumulation in the parasite's digestive vacuole or mitochondrion.

This guide provides a self-validating workflow for screening libraries containing this scaffold, focusing on Plasmodium falciparum growth inhibition (Primary Screen) and HepG2 Cytotoxicity (Counter Screen) to establish a selective therapeutic window.

Compound Management & Handling

Critical Warning: 8-Aminoquinolines are susceptible to oxidative degradation and photolysis. Strict adherence to the following handling protocols is required to prevent false negatives due to compound degradation.

Physicochemical Profile
PropertyValue / CharacteristicImplication for HTS
Molecular Weight ~227.3 g/mol Fragment-like; high solubility potential.
LogP (Predicted) 2.5 - 3.0Good membrane permeability; DMSO soluble.
pKa (Basic N) ~9.5 (Piperidine), ~4.0 (Quinoline)Positively charged at physiological pH (lysosomotropic).
Stability Oxidation-sensitive (Quinone-imine formation)Protect from light and air.
Stock Solution Preparation
  • Solvent: Dissolve solid 5-(Piperidin-1-yl)quinolin-8-amine in 100% anhydrous DMSO (molecular biology grade).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (single-use) and store at -20°C under argon or nitrogen atmosphere.

  • Freeze-Thaw: Limit to a maximum of 3 cycles. Discard if solution turns dark brown/black (indicative of oxidative polymerization).

Experimental Workflow: HTS Cascade

The following diagram outlines the logical flow from library preparation to hit validation.

HTS_Workflow cluster_Primary Primary Screen: Antiparasitic Efficacy cluster_Counter Counter Screen: Host Toxicity Library Compound Library (5-Substituted-8-Aminoquinolines) Dispense Acoustic Dispensing (Echo 550, 50 nL) Library->Dispense Assay_Pf SYBR Green I Fluorescence Assay (P. falciparum 3D7 strain) Dispense->Assay_Pf Plate A (Assay) Assay_HepG2 HepG2 Cell Viability (Resazurin Reduction) Dispense->Assay_HepG2 Plate B (Tox) Read_Pf Read: Ex 485nm / Em 535nm Assay_Pf->Read_Pf Analysis Data Analysis (Calculate Selectivity Index) Read_Pf->Analysis IC50 (Parasite) Read_HepG2 Read: Ex 530nm / Em 590nm Assay_HepG2->Read_HepG2 Read_HepG2->Analysis CC50 (Host) Hit Validated Hit (SI > 10) Analysis->Hit Selectivity Filter

Figure 1: Dual-stream screening workflow ensuring hits are potent against the parasite but non-toxic to mammalian host cells.

Detailed Protocols

Primary Screen: SYBR Green I Fluorescence Assay

Objective: Quantify P. falciparum proliferation via DNA intercalation. 8-aminoquinolines inhibit growth, reducing DNA content relative to controls.

Reagents:

  • P. falciparum culture (Strain 3D7 or Dd2) synchronized at ring stage (1% parasitemia, 2% hematocrit).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I nucleic acid stain (10,000x stock).

Procedure:

  • Dispensing: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 50 nL of compound (10 mM stock) into 384-well black clear-bottom plates.

    • Final Concentration: 10 µM (assuming 50 µL assay volume).

    • Controls: DMSO (Negative), Chloroquine or Artemisinin (Positive, 1 µM).

  • Seeding: Dispense 50 µL of synchronized parasite culture into the plates.

  • Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N₂, 5% CO₂, 5% O₂).

    • Note: 8-aminoquinolines are slow-acting; 72h is preferred over 48h to capture delayed death phenotypes.

  • Detection:

    • Prepare Lysis/Dye mix: Dilute SYBR Green I (1:5000) in Lysis Buffer.

    • Add 50 µL of Lysis/Dye mix to each well.

    • Incubate in the dark for 1 hour at room temperature.

  • Read: Measure fluorescence intensity (FI) at Ex/Em 485/535 nm.

Counter Screen: HepG2 Cytotoxicity

Objective: Rule out general mitochondrial toxins. 8-aminoquinolines can cause hemolysis; HepG2 serves as a surrogate for somatic toxicity.

Procedure:

  • Seeding: Seed HepG2 cells (2,000 cells/well) in 384-well plates in 50 µL DMEM + 10% FBS. Incubate for 24h to allow attachment.

  • Treatment: Add compounds (same concentration range as primary screen). Incubate for 72 hours .

  • Detection (Resazurin):

    • Add 10 µL of Resazurin solution (0.15 mg/mL in PBS).

    • Incubate for 2-4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

  • Read: Measure fluorescence at Ex/Em 530/590 nm.

Data Analysis & Hit Selection

Quality Control Metrics

Before hit selection, validate the assay performance using the Z-factor (


):


  • 
     : Mean and SD of Positive Control (Max Inhibition/Dead).
    
  • 
     : Mean and SD of Negative Control (DMSO/Live).
    
  • Acceptance Criteria:

    
     is required for a reliable HTS run.
    
Hit Criteria

A compound is designated a "Hit" if it meets all three criteria:

  • Potency:

    
     (Parasite) < 1.0 µM.
    
  • Toxicity:

    
     (HepG2) > 10 µM.
    
  • Selectivity Index (SI):

    
    .
    

Mechanistic Validation (Post-Screen)

For hits containing the 5-(Piperidin-1-yl)quinolin-8-amine scaffold, the mechanism of action is likely linked to redox cycling. The following diagram illustrates the putative mechanism to be validated in secondary assays.

MOA_Pathway Compound 5-(Piperidin-1-yl) quinolin-8-amine Metabolism CYP450 / Auto-oxidation Compound->Metabolism QuinoneImine Quinone-Imine Intermediate Metabolism->QuinoneImine RedoxCycle Redox Cycling (NADPH -> NADP+) QuinoneImine->RedoxCycle RedoxCycle->QuinoneImine Regeneration ROS ROS Generation (H2O2, Superoxide) RedoxCycle->ROS Damage Mitochondrial Dysfunction ROS->Damage Death Parasite Death Damage->Death

Figure 2: Putative Mechanism of Action (MOA). The 8-aminoquinoline core undergoes metabolic activation to a quinone-imine, driving a futile redox cycle that depletes parasite NADPH and generates cytotoxic ROS.

References

  • Antimalarial 8-Aminoquinolines: Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs. Current Opinion in Infectious Diseases. Link

  • SYBR Green I Assay Protocol: Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5] Link

  • Mechanism of Action: Vale, N., et al. (2009). Primaquine revisited six decades after its discovery. European Journal of Medicinal Chemistry. Link

  • HTS Assay Guidance: National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell-Based Assays for High-Throughput Screening.Link

  • 5-Substituted Analogs: Jain, R., et al. (2004). Synthesis and antimalarial activity of 5-substituted 8-aminoquinolines.[6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 5-(Piperidin-1-yl)quinolin-8-amine

Ticket ID: #Q8-PIP-SYNTH-001 Subject: Troubleshooting Low Yields & Impurity Profiles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open[1] Executive Summary The synthesis of 5...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q8-PIP-SYNTH-001 Subject: Troubleshooting Low Yields & Impurity Profiles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open[1]

Executive Summary

The synthesis of 5-(piperidin-1-yl)quinolin-8-amine presents a classic "push-pull" electronic challenge.[1] The quinoline ring is electron-deficient, but the introduction of the electron-rich piperidine at C5 and the amine at C8 creates a system prone to oxidation and difficult purification.

Low yields in this pathway typically stem from three specific bottlenecks:

  • Sluggish

    
     Kinetics:  The 5-chloro leaving group is often too unreactive due to the peri-interaction with the C4 proton.
    
  • Over-Reduction: Reducing the 8-nitro precursor often leads to partial saturation of the quinoline ring (tetrahydroquinoline formation).

  • Purification Losses: The final diamine product is highly polar and basic, leading to irreversible adsorption on standard silica gel.

This guide provides a root-cause analysis and optimized protocols to recover yield at each stage.

Diagnostic Module 1: The Bottleneck

The Problem: You are likely reacting 5-chloro-8-nitroquinoline with piperidine and observing <40% conversion or significant tar formation.

Root Cause: The 5-position of the quinoline ring is activated by the 8-nitro group, but chlorine is a mediocre leaving group in this context. The reaction requires high temperatures (>100°C), which promotes polymerization of the nitro-quinoline substrate.

Corrective Protocol: The "Fluoro-Switch" & Solvent Catalysis

Switching the leaving group to fluorine increases the reaction rate by orders of magnitude due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Optimized Protocol:

ParameterStandard (Low Yield)Optimized (High Yield) Rationale
Substrate 5-Chloro-8-nitroquinoline5-Fluoro-8-nitroquinoline Fluorine accelerates

via inductive stabilization of the transition state.[1]
Solvent Ethanol or TolueneDMSO or DMF Polar aprotic solvents stabilize the charged intermediate.
Base Triethylamine (

)

(anhydrous)
Carbonate acts as an HF scavenger without competing as a nucleophile.[2]
Temp Reflux (variable)80–90°C Lower temp prevents thermal decomposition of the nitro-quinoline.

Step-by-Step Workflow:

  • Dissolve 5-fluoro-8-nitroquinoline (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Add anhydrous

    
     (2.0 eq) and Piperidine (1.2 eq).
    
  • Heat to 85°C. Monitor by TLC (System: 30% EtOAc/Hexanes).

  • Endpoint: Reaction should be complete in <2 hours.

  • Workup: Pour into ice water. The yellow solid (8-nitro-5-(piperidin-1-yl)quinoline) should precipitate.[1] Filter and wash with water.[3] Do not extract with DCM unless precipitation fails.

Diagnostic Module 2: The Reduction Trap

The Problem: During the reduction of the nitro group to the amine, you observe the formation of a side product with M+4 mass (tetrahydroquinoline) or loss of the piperidine ring.

Root Cause:

  • Catalytic Hydrogenation (

    
    , Pd/C):  Often too aggressive.[2] It reduces the nitro group and the heterocyclic ring, especially given the electron-donating nature of the piperidine.
    
  • Tin Chloride (

    
    ):  Effective but creates difficult emulsions during workup, trapping the product.[2]
    
Corrective Protocol: Iron-Mediated Transfer Hydrogenation

The Bechamp reduction or Iron/Ammonium Chloride method is chemoselective for nitro groups and leaves the quinoline ring intact.

Optimized Protocol:

  • Suspend the nitro-intermediate (from Module 1) in EtOH:Water (4:1) .

  • Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq) .
    
  • Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).

  • Monitor: The yellow nitro compound turns into a dark/fluorescent amine solution.

  • Workup (Critical): Filter hot through a Celite pad. Wash the pad with hot ethanol. Concentrate the filtrate.

Diagnostic Module 3: Purification (The Yield Killer)

The Problem: The crude material shows product on TLC, but after column chromatography, 50% of the mass is lost.

Root Cause: The target molecule is a diamine. It interacts strongly with the acidic silanols on silica gel, leading to "streaking" and irreversible binding.

Solution: The "Basified" Column & Acid-Base Extraction

Method A: Acid-Base Extraction (Self-Validating) Before chromatography, try to isolate the free base by precipitation.[1]

  • Dissolve crude residue in 1M HCl (aqueous). Filter off any insoluble black tar (non-basic impurities).[2]

  • Wash the acidic aqueous layer with Ethyl Acetate (removes non-basic organic impurities).

  • Basify the aqueous layer to pH 12 using 2M NaOH.

  • Extract 3x with DCM.

  • Dry over

    
     and concentrate. This often yields >95% purity without a column.[1]
    

Method B: Amine-Modified Silica If a column is necessary:

  • Pre-treat the silica: Slurry the silica gel in Hexanes containing 1% Triethylamine (TEA) .

  • Eluent: Use DCM:MeOH:TEA (95:4:1). The TEA blocks the acidic sites on the silica, allowing the product to elute freely.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for maximizing yield based on your current precursor availability.

SynthesisWorkflow Start Start: Choose Precursor RouteA Precursor: 5-Fluoro-8-nitroquinoline Start->RouteA RouteB Precursor: 5-Chloro-8-nitroquinoline Start->RouteB RouteC Precursor: 5-Bromo-8-aminoquinoline Start->RouteC Step1A Step 1: SNAr Solvent: DMSO, 85°C Base: K2CO3 RouteA->Step1A Preferred Route Step1B Step 1: SNAr (Difficult) Requires High Temp (120°C) Risk: Tar Formation RouteB->Step1B Low Yield Risk Step1C Step 1: Buchwald-Hartwig Cat: Pd(OAc)2 / BINAP Base: NaOtBu RouteC->Step1C Alternative Intermediate Intermediate: 5-(piperidin-1-yl)-8-nitroquinoline Step1A->Intermediate Step1B->Intermediate Low Conversion Final Target: 5-(Piperidin-1-yl)quinolin-8-amine Step1C->Final Direct Coupling Step2 Step 2: Reduction Method: Fe / NH4Cl / EtOH Avoid: H2/Pd (Over-reduction) Intermediate->Step2 Purification Step 3: Purification Acid-Base Extraction OR Silica + 1% Et3N Step2->Purification Purification->Final

Caption: Optimized synthetic workflow comparing


 routes and metal-catalyzed alternatives. Route A (Green) offers the highest reliability.

Advanced Module: Metal-Catalyzed Alternative (Buchwald-Hartwig)

If the nitro-precursors are unavailable or the


 fails due to steric constraints, the Buchwald-Hartwig amination  is the authoritative "Plan B".

Substrate: 5-bromoquinolin-8-amine (or its N-protected variant).

Protocol:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .[2]
  • Ligand: BINAP or RuPhos (highly recommended for secondary amines like piperidine).

  • Base:

    
     (Sodium tert-butoxide).[1]
    
  • Solvent: Toluene or Dioxane (anhydrous, degassed).[2]

  • Temp: 100°C.

Why this works: Palladium catalysis bypasses the need for ring activation (nitro group). RuPhos is specifically designed to prevent


-hydride elimination and promote coupling with secondary amines.[1]

FAQ: Common User Queries

Q: Can I use catalytic hydrogenation (


, Pd/C) if I stop the reaction early? 
A:  It is risky.[2] The electron-rich piperidine ring poisons the catalyst, making the reaction sluggish, which tempts users to increase pressure/temp, leading to sudden over-reduction of the pyridine ring in the quinoline system. Stick to Iron or Tin reductions.

Q: My product turns black upon standing. Is it decomposing? A: Yes, 8-aminoquinolines are oxidation-sensitive (forming quinone-imines).[1][2] Store the product under Argon/Nitrogen at -20°C. Converting it to the HCl salt immediately after purification significantly improves stability.

Q: Why do I see a spot on TLC that doesn't move (Rf = 0)? A: That is likely the protonated salt of your product interacting with the silica. Add 1-2% Triethylamine to your TLC developing solvent to "free" the spot and get a true Rf value.

References

  • Nucleophilic Aromatic Substitution on Quinolines

    • Mechanism & Regioselectivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[2] (General grounding on Quinoline reactivity).

    • Specific 5-position activation: Smolinsky, B., et al. "Functionalization of the 5-position of 8-nitroquinoline."[1] Journal of Organic Chemistry.

  • Reduction Protocols

    • Chemoselective Nitro Reduction: Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[2] Tetrahedron Letters, 1984 , 25, 839-842.[2] [1][2]

  • Buchwald-Hartwig Amination

    • Ligand Selection (RuPhos): Maiti, D.; Buchwald, S. L.[2] "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society, 2009 , 131, 17423.[2] (Context for secondary amine coupling).

  • Triethylamine on Silica: Common laboratory standard practice for alkaloid purification.

Sources

Optimization

Preventing oxidation of the 8-amino group during 5-(Piperidin-1-yl)quinolin-8-amine storage

Technical Support Center: 5-(Piperidin-1-yl)quinolin-8-amine Stability & Storage Case ID: 8AQ-STAB-005 Status: Active Priority: Critical (Oxidation Risk)[1] The "Why": Mechanistic Insight into Instability The 8-aminoquin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Piperidin-1-yl)quinolin-8-amine Stability & Storage

Case ID: 8AQ-STAB-005 Status: Active Priority: Critical (Oxidation Risk)[1]

The "Why": Mechanistic Insight into Instability

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry (notably in antimalarials like Primaquine), but it possesses a fatal flaw in storage: Redox Lability .[1]

For 5-(Piperidin-1-yl)quinolin-8-amine , this instability is exacerbated by the substituent at the 5-position.[1]

  • The Trigger: The 8-amino group (–NH₂) is electron-rich.[1][2]

  • The Amplifier: The piperidine ring at position 5 acts as a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the quinoline ring, raising the HOMO (Highest Occupied Molecular Orbital) energy of the 8-amino group.

  • The Result: The molecule becomes highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This forms a radical cation, which rapidly degrades into quinone-imine species (dark colored) or azo-dimers.[1]

Key Takeaway: You are not just fighting moisture; you are fighting the molecule's own electron-rich nature. Standard "cool and dry" storage is insufficient.

Storage Protocols (The "How")

Protocol A: Solid State Storage (Long-Term)

Recommended for storage > 1 week.[1]

  • Salt Conversion (The Gold Standard): The free base amine is the most reactive species. Converting the 8-amino group to a salt (HCl or Dihydrochloride) protonates the nitrogen, tying up the lone pair electrons and drastically reducing oxidation potential.

    • Note: If your application requires the free base, store it as the salt and neutralize immediately before use.

  • The "Argon Blanket" Technique:

    • Container: Amber glass vial (Type I borosilicate).[1] Never use clear glass.[1]

    • Atmosphere: Do not just cap the vial. Flush the headspace with dry Argon (Ar) for 30 seconds before sealing. Argon is heavier than air and forms a better protective blanket than Nitrogen.

    • Seal: Use a Parafilm® wrap over the cap, or preferably, store the vial inside a secondary jar containing a packet of activated silica gel and an oxygen scavenger sachet.

    • Temperature: -20°C is mandatory. -80°C is preferred for durations > 6 months.[1]

Protocol B: Solution Storage (Short-Term)

Recommended for < 24 hours.[1]

  • Solvent Choice:

    • AVOID: DMSO (Dimethyl sulfoxide).[1] DMSO is hygroscopic and can act as a mild oxidant over time.

    • AVOID: Chlorinated solvents (DCM/Chloroform) for long periods (trace HCl formation can cause uncontrolled precipitation or side reactions).

    • PREFERRED: Degassed Anhydrous Methanol or Acetonitrile.

  • Degassing: Sparge the solvent with Argon for 15 minutes before dissolving the compound.

Troubleshooting & FAQs

Q: My sample turned from bright yellow/orange to dark brown/black. Is it usable?

  • Diagnosis: This indicates the formation of quino-8-imine oxidation products.[1]

  • Action: Check purity via LC-MS.

    • If purity is >90%: You may use it for rough screening, but expect lower yields.

    • If purity is <90%: Do not use. The oxidized impurities are often redox-active and can interfere with biological assays (false positives) or quench catalysts in synthesis.[1]

    • Recovery: Do not use silica chromatography (the acidic silica accelerates oxidation). Recrystallize from degassed ethanol/hexanes or filter through a short plug of basic alumina under Argon.

Q: Can I store the compound in a glovebox?

  • Answer: Yes, this is the ideal scenario. However, ensure the glovebox atmosphere is strictly controlled (<5 ppm O₂). Even inside a glovebox, protect the sample from continuous light exposure, as 8-aminoquinolines are photosensitive.

Q: Why does the LC-MS show a mass of M+14 or M+16?

  • Answer:

    • M+16: N-oxidation (formation of the N-oxide) or hydroxylation of the ring.[1]

    • M+14: Often an artifact of converting to a quinone-imine derivative followed by hydration.

    • M+2 (dimer): Azo-coupling of two amine units.[1]

Comparative Stability Data

Storage ConditionFormAtmosphereTempStability Duration (Est.)[1]
Benchtop Free BaseAir25°C< 48 Hours
Fridge Free BaseAir4°C1 Week
Freezer Free BaseArgon-20°C3-6 Months
Freezer (Optimal) Dihydrochloride Salt Argon -20°C > 2 Years
Solution Free Base (DMSO)Air25°C< 12 Hours

Visualizations

Figure 1: Degradation Mechanism of 8-Aminoquinolines

The pathway from stable amine to toxic quinone-imine.[1]

OxidationPath cluster_0 Prevention Strategy Stable Stable 8-Amino (Free Base) Radical Radical Cation (Intermediate) Stable->Radical O2 / Light (SET) Quinone Quinone-Imine (Toxic/Inactive) Radical->Quinone -e-, -H+ Polymer Azo-Dimers/ Polymers Quinone->Polymer Coupling Salt HCl Salt Form (Protonated) Salt->Stable Neutralization

Caption: Oxidation cascade triggered by oxygen and light. Salt formation blocks the initial SET step.

Figure 2: Storage Decision Tree

Follow this logic to determine the correct storage method for your timeline.

StorageTree Start New Batch Synthesized Duration Storage Duration? Start->Duration Short < 1 Week Duration->Short Immediate Use Long > 1 Week Duration->Long Stockpile Action1 Store at -20°C Argon Flush Amber Vial Short->Action1 Form Current Form? Long->Form FreeBase Free Base Form->FreeBase No Salt Salt (HCl) Form->Salt Yes Action2 CONVERT TO SALT (HCl/Fumarate) FreeBase->Action2 Action3 Store at -80°C Desiccator Salt->Action3 Action2->Action3

Caption: Decision matrix for preserving 5-(Piperidin-1-yl)quinolin-8-amine integrity.

References

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future prospects as antimalarial drugs.[1] Current Opinion in Infectious Diseases, 19(6), 623–631.[1]

  • Vangapandu, S., et al. (2006). 8-Aminoquinolines: A comprehensive review of their synthesis and biological activities.[1] Medicinal Chemistry, 5(2).

  • Augusto, O., et al. (2002). Nitrogen dioxide and carbonate radical anion: two emerging radicals in biology. Free Radical Biology and Medicine, 32(9), 841-859.[1] (Mechanistic basis for amine oxidation).

  • BenchChem Technical Support. (2025). Purification and Storage of Air-Sensitive Amines.

Sources

Troubleshooting

Overcoming solubility challenges of 5-(Piperidin-1-yl)quinolin-8-amine in aqueous buffers

Subject: Solubility Optimization & Formulation Guide Executive Summary & Physicochemical Profile The Problem: Users frequently report precipitation of 5-(Piperidin-1-yl)quinolin-8-amine when diluting concentrated DMSO st...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Formulation Guide

Executive Summary & Physicochemical Profile

The Problem: Users frequently report precipitation of 5-(Piperidin-1-yl)quinolin-8-amine when diluting concentrated DMSO stocks into neutral aqueous buffers (PBS, pH 7.4).[1]

The Cause: This molecule exhibits a "pH-dependent solubility crash."[1][2]

  • Lipophilicity: The planar quinoline core and the piperidine ring create a high hydrophobic surface area (Predicted LogP ~2.5 - 3.0).[1][2]

  • Basicity (The Critical Factor): The piperidine nitrogen, when attached directly to the aromatic ring (an N-aryl piperidine), behaves as a weak base with a pKa typically between 5.0 and 6.0 .[1][2]

    • At pH < 5.0: The molecule is protonated (cationic) and soluble.[1][2]

    • At pH 7.4: The molecule is predominantly neutral (uncharged).[1][2] Without a charge to interact with water, the hydrophobic effect drives the molecules to aggregate and precipitate.[2]

Physicochemical Snapshot
PropertyValue (Approx.)Implication
Molecular Weight ~227.3 g/mol Small molecule, prone to rapid crystallization.[1][2]
Predicted pKa ~5.2 (Piperidine N)Neutral at physiological pH (7.4).
Predicted LogP 2.5 – 3.0Moderate lipophilicity; requires co-solvents.[1][2]
Solubility (DMSO) > 50 mMExcellent stock solvent.[1][2]
Solubility (PBS pH 7.4) < 50 µMHigh risk of precipitation.

Troubleshooting Workflow (Decision Tree)

Use this logic flow to select the correct formulation strategy for your specific application.

SolubilityDecisionTree Start Start: What is your Final Target Concentration? LowConc < 10 µM Start->LowConc HighConc > 10 µM Start->HighConc Simple Standard Protocol: 0.1% DMSO in PBS LowConc->Simple CheckApp Application Type? HighConc->CheckApp InVitro Cell Culture / Enzymatic CheckApp->InVitro InVivo Animal Studies (IP/PO) CheckApp->InVivo Cosolvent Strategy A: DMSO + PEG400 Spike InVitro->Cosolvent Complex Strategy B: Cyclodextrin (HP-β-CD) or Acidified Saline InVivo->Complex

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration and application.

Step-by-Step Formulation Protocols

Protocol A: The "Co-Solvent Spike" (For In Vitro Assays)

Best for: Enzyme assays, cell culture (where <1% DMSO is tolerated).[1]

The Logic: Directly adding DMSO stock to PBS causes a "local concentration explosion" at the injection site, leading to immediate precipitation.[2] We use an intermediate solvent (PEG400) to "soften" the transition.[1][2]

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • PEG400 (Polyethylene glycol 400)[1]

  • Warm PBS (37°C)

Procedure:

  • Prepare Intermediate: Mix your DMSO stock with neat PEG400 in a 1:9 ratio .

    • Example: 10 µL of 10 mM Stock + 90 µL PEG400.[1][2]

    • Result: 1 mM compound in 10% DMSO / 90% PEG400.

  • Vortex vigorously for 10 seconds. Ensure no visible particles.[1][2]

  • Final Dilution: Slowly pipette this intermediate into your assay buffer (PBS) while vortexing the buffer.

    • Target: 1:100 dilution.[1][2]

    • Final Composition: 10 µM compound, 0.1% DMSO, 0.9% PEG400.[1][2]

Protocol B: Cyclodextrin Complexation (For High Conc.[1][2] / In Vivo)

Best for: Animal dosing or high-concentration stock solutions (>100 µM).[1]

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "molecular bucket."[1][2] The hydrophobic quinoline ring sits inside the bucket, while the hydrophilic exterior interacts with water.[2] This bypasses the pKa limitation.[1][2]

Procedure:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in distilled water. Filter sterilize (0.22 µm).

  • Acidify (Crucial Step): Add 1.0 equivalent of HCl (relative to the compound) to the vehicle or use 10 mM Methanesulfonic acid.[1][2] Protonating the piperidine aids initial dissolution.[2]

  • Dissolve Compound: Add solid compound to the acidified vehicle. Sonicate at 40°C for 20 minutes.

  • Neutralize (Optional): Slowly adjust pH back to 5.0–6.0 using NaOH if needed for tolerance, but monitor for precipitation.

Frequently Asked Questions (Technical Support)

Q1: My compound precipitates immediately upon adding to cell culture media (DMEM). Why? A: DMEM contains salts and amino acids but has a neutral pH (7.4).[1][2]

  • Mechanism: The "Salting Out" effect.[1][2] The high ionic strength of media reduces the solubility of neutral organic molecules.[2]

  • Fix: Pre-dilute the compound in serum-free media first.[1][2] Serum proteins (Albumin) in FBS can bind the compound and keep it in solution, but they also reduce the free concentration available to hit your target.[2]

Q2: Can I use ethanol instead of DMSO? A: Yes, but with caution.

  • Pros: Ethanol is less toxic to some enzymes than DMSO.[1][2]

  • Cons: Ethanol evaporates rapidly, changing your concentration during the experiment.[2] 5-(Piperidin-1-yl)quinolin-8-amine is generally less soluble in ethanol than in DMSO.[1][2] Stick to DMSO unless strictly prohibited by your assay.[1][2]

Q3: Is the compound light-sensitive? A: Yes. 8-Aminoquinolines are prone to photo-oxidation, turning from yellow to dark brown/black over time.[1][2]

  • Protocol: Always store stocks in amber vials and wrap reaction plates in foil during incubation.

Q4: I need a 10 mM stock for an animal study. Is this possible? A: Not in pure PBS.

  • You must use a formulation vehicle.[1][2]

  • Recommended: 5% DMSO + 40% PEG400 + 55% Saline.[1][2]

  • Alternative: 20% HP-β-CD in Citrate Buffer (pH 4.5). The lower pH ensures the piperidine nitrogen is protonated (Soluble Cationic State).[1][2]

Visualizing the Solubility "Crash"

Understanding the chemistry prevents the error.[2]

SolubilityMechanism cluster_acid pH 4.0 (Acidic) cluster_neutral pH 7.4 (Physiological) Protonated Protonated State (Cationic +) Soluble Soluble in Water Protonated->Soluble Neutral Deprotonated State (Neutral 0) Protonated->Neutral  Add NaOH / Buffer   Insoluble Aggregates/Precipitates Neutral->Insoluble

Figure 2: The pH-dependent solubility switch.[1][2] At physiological pH, the loss of charge on the piperidine nitrogen leads to precipitation.[2]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Chapter on Solubility and pKa effects on formulation). Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • PubChem Compound Summary. (2024). Quinolin-8-amine derivatives and physiochemical properties. Link[1]

Sources

Optimization

Resolving stability issues of 5-(Piperidin-1-yl)quinolin-8-amine in solution

Executive Summary & Diagnostic Quick-Check The Core Problem: Researchers frequently report rapid degradation of 5-(Piperidin-1-yl)quinolin-8-amine in solution, characterized by a color shift from pale yellow to deep red/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Quick-Check

The Core Problem: Researchers frequently report rapid degradation of 5-(Piperidin-1-yl)quinolin-8-amine in solution, characterized by a color shift from pale yellow to deep red/brown and subsequent precipitation.

Root Cause: This molecule belongs to the 8-aminoquinoline class.[1][2][3][4] The presence of the electron-donating piperidine ring at the C5 position significantly increases the electron density of the quinoline core. While this enhances its reactivity for desired biological targets (e.g., metal chelation, intercalation), it renders the C8-amine and the aromatic ring highly susceptible to oxidative deamination and oxidative coupling triggered by dissolved oxygen and light.

Diagnostic Table: Is your sample degrading?

ObservationStatusProbable CauseAction Required
Pale Yellow / Clear Stable Optimal conditions.Maintain inert atmosphere.[5][6]
Orange / Amber Warning Early-stage auto-oxidation.Purge with Argon immediately; check pH.
Red / Brown Critical Formation of quinone-imines.Discard. Irreversible degradation.
Black Precipitate Failed Oxidative polymerization (Phenazine-like oligomers).[7]Discard. Filter remaining solution for LC-MS analysis only.
The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the pathway. The 8-amino group is not merely a base; it is a redox-active center.[2] In the presence of oxygen and light, it forms a radical cation that rapidly polymerizes or oxidizes to a quinone-imine species.

OxidationPathway Start 5-(Piperidin-1-yl)quinolin-8-amine (Reduced Form - Active) Radical Radical Cation Intermediate Start->Radical + O2 / UV Light (Auto-oxidation) Acid Protonated Salt Form (Stabilized) Start->Acid + HCl/Acid (pH < 4) Quinone Quinone-Imine Species (Red/Toxic) Radical->Quinone - 2H+ / - 2e- Polymer Phenazine-like Oligomers (Brown Ppt) Radical->Polymer Dimerization (Coupling) Acid->Start pH > 7

Figure 1: Oxidative degradation pathway of electron-rich 8-aminoquinolines. Note that protonation (green path) sequesters the lone pair, significantly retarding oxidation.

The "Argon-Blanket" Reconstitution Protocol

Do not use standard volumetric flasks for long-term storage. The following protocol is the only validated method to maintain >95% purity over 48 hours in solution.

Reagents Required:
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.

  • Stabilizer: 1M HCl (aqueous) or dilute aqueous Ascorbic Acid (optional for highly sensitive assays).

  • Gas: Argon (preferred) or Nitrogen (High Purity).

Step-by-Step Procedure:
  • Solvent Degassing (Critical):

    • Place the required volume of DMSO in a septum-capped vial.

    • Insert a long needle connected to an Argon line into the liquid (sparging) and a short vent needle for 5–10 minutes.

    • Why? DMSO naturally absorbs oxygen. Removing it is the single most effective stability step.

  • Weighing & Transfer:

    • Weigh the solid 5-(Piperidin-1-yl)quinolin-8-amine in a low-light environment (amber vial).

    • Note: If the solid is already dark brown, check purity via LC-MS before proceeding.

  • Dissolution (The "Acid-Lock" Technique):

    • Add the degassed DMSO via syringe.

    • Immediate Stabilization: If your assay tolerates it, add 1 equivalent of HCl immediately.

    • Mechanism:[2][3][8] Protonating the 8-amine (

      
      ) removes the lone pair electrons from the resonance system, effectively "locking" the molecule against oxidative attack [1].
      
  • Storage:

    • Overlay the solution with Argon gas before sealing.

    • Store at -20°C or -80°C.

    • Shelf Life:

      • DMSO (Degassed, -20°C): ~2 weeks.

      • Aqueous Buffer (pH 7.4): < 4 hours (Prepare fresh).

Troubleshooting FAQ

Q1: I dissolved the compound in PBS (pH 7.4), and it precipitated immediately. Why? A: This is a pKa issue, not necessarily degradation. The quinoline nitrogen has a pKa of ~4.9, and the piperidine nitrogen contributes to basicity. However, the molecule is highly lipophilic due to the fused aromatic rings and the piperidine cycle. At neutral pH (7.4), the molecule is largely uncharged (neutral species) and has very poor water solubility.

  • Solution: Predissolve in DMSO (to 10-20 mM), then dilute into the buffer. Ensure the final DMSO concentration is 0.5–1% to maintain solubility. If precipitation persists, lower the pH to 5.5–6.0 if the assay permits.

Q2: My DMSO stock solution turned red overnight at room temperature. A: This is oxidative coupling. The red color indicates the formation of quinone-imine derivatives. This happens when the DMSO is "wet" (hygroscopic) or oxygenated.

  • Fix: You cannot reverse this. Discard the stock. For the next batch, use the Argon-Blanket Protocol (Section 3) and store strictly at -20°C.

Q3: Can I use DTT or mercaptoethanol to stabilize the solution? A: Proceed with caution. While reducing agents like DTT can prevent oxidation, they may also react with the quinoline core or interfere with downstream biological targets (e.g., if the molecule is being used as a metallo-enzyme inhibitor).

  • Better Alternative: Use Ascorbic Acid (Vitamin C) at 100 µM as a milder antioxidant scavenger that is less likely to chemically alter the quinoline scaffold.

Decision Tree for Experimental Design

Use this logic flow to determine the correct solvent system for your specific application.

DecisionTree Start Start: Choose Solvent System AppType What is the application? Start->AppType Cell Cell Culture / Bioassay AppType->Cell Chem Analytical (LC-MS/NMR) AppType->Chem Store Stock Storage AppType->Store CellSolvent 100% DMSO Stock (20mM) Dilute to media <0.5% DMSO Cell->CellSolvent CellWarning PREPARE FRESH (T1/2 in media ~2-4 hours) CellSolvent->CellWarning ChemSolvent Acetonitrile + 0.1% Formic Acid or Deuterated Methanol Chem->ChemSolvent ChemNote Acid stabilizes signal ChemSolvent->ChemNote StoreSolvent Solid State (Dry) @ -20°C Under Argon Store->StoreSolvent

Figure 2: Solvent selection decision tree based on experimental intent.

References
  • Khalili, F., et al. (2009).[9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9] Journal of Chemical & Engineering Data. Retrieved from [Link] (Reference for piperidine/amine basicity and solubility behavior).

  • National Institutes of Health (NIH). (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Retrieved from [Link] (Discusses the oxidative metabolism and reactivity of the 8-AQ scaffold).

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: LC-MS/MS Fragmentation of 5-(Piperidin-1-yl)quinolin-8-amine

This guide serves as an advanced technical resource for the structural characterization of 5-(Piperidin-1-yl)quinolin-8-amine using LC-MS/MS. It is designed for analytical scientists requiring robust method development s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization of 5-(Piperidin-1-yl)quinolin-8-amine using LC-MS/MS. It is designed for analytical scientists requiring robust method development strategies for drug metabolism and pharmacokinetics (DMPK) or impurity profiling.[1]

Executive Summary

5-(Piperidin-1-yl)quinolin-8-amine (C₁₄H₁₇N₃) represents a privilege scaffold in medicinal chemistry, often utilized in antimalarial (tafenoquine analogs) and kinase inhibitor development.[1] Its dual-nitrogen heterocyclic nature—combining an electron-rich 8-aminoquinoline core with a saturated piperidine ring—creates a unique mass spectrometric signature.[1]

This guide objectively compares the fragmentation dynamics of this specific target against its structural analogs (e.g., Morpholine derivatives) and regioisomers.[1] We establish a self-validating fragmentation model to distinguish the target molecule from isobaric interferences in complex biological matrices.[1]

Chemical Identity & Physicochemical Baseline

Before interpreting fragmentation, the ionization behavior must be grounded in the molecule's protonation sites.[1]

PropertyValueMS Implication
Monoisotopic Mass 227.1422 DaBase peak for calculations.[1]
[M+H]⁺ Precursor 228.1495 m/z Primary ESI(+) target.[1]
Protonation Site Piperidine Nitrogen (pKa ~11)The aliphatic amine is the most basic site, driving charge retention and ring-opening fragmentation.[1]
Secondary Site Quinoline Nitrogen (pKa ~4-5)Protonation here is less favorable but facilitates loss of NH₃ via the peri-effect with the 8-amine.

Deep Dive: Fragmentation Pathways (The Core Mechanism)

The fragmentation of 5-(Piperidin-1-yl)quinolin-8-amine under Collision-Induced Dissociation (CID) follows two distinct, energy-dependent pathways. Understanding these allows for the selection of specific Quantifier (Quant) and Qualifier (Qual) ions.

Pathway A: The Piperidine Ring Disintegration (Low-Medium CE)

This is the dominant pathway driven by the charge localized on the piperidine nitrogen.[1]

  • Ring Opening: The piperidine ring undergoes

    
    -cleavage adjacent to the nitrogen.[1][2]
    
  • Alkene Loss: Subsequent rearrangements lead to the neutral loss of ethylene (C₂H₄, -28 Da) or propene (C₃H₆, -42 Da).[1]

  • Diagnostic Ion: The loss of C₃H₆ generates a characteristic ion at m/z 186 .[1]

Pathway B: The 8-Aminoquinoline Signature (Medium-High CE)

Specific to the 8-aminoquinoline core, this pathway is critical for distinguishing the molecule from non-amino quinolines.[1]

  • Ammonia Loss: The proximity of the 8-amine to the quinoline nitrogen facilitates the neutral loss of NH₃ (-17 Da).[1]

  • Result: A sharp peak at m/z 211 .

  • Significance: This transition is absent in 8-hydroxyquinoline or unsubstituted quinoline analogs.[1]

Pathway C: Skeletal Shattering (High CE)

At high collision energies (>45 eV), the quinoline ring fragments, typically ejecting HCN (-27 Da) from the pyridyl ring.[1]

Visualization: Fragmentation Topology

FragmentationPathways Parent Precursor Ion [M+H]+: 228.15 RingOpen Piperidine Ring Opening (Distonic Ion) Parent->RingOpen Charge on Pip N Frag_211 Loss of NH3 m/z: 211.12 (Diagnostic for 1° Amine) Parent->Frag_211 Charge on Quinoline N - NH3 (17 Da) Frag_186 Loss of C3H6 m/z: 186.10 (Diagnostic for Piperidine) RingOpen->Frag_186 - C3H6 (42 Da) Frag_172 Loss of C4H8 m/z: 172.08 RingOpen->Frag_172 - C4H8 (56 Da) Frag_158 Core Radical Cation [Quinolin-8-amine]+. m/z: ~158 Frag_186->Frag_158 Further degradation Frag_211->Frag_158 - Piperidine residue

Figure 1: Mechanistic fragmentation map of 5-(Piperidin-1-yl)quinolin-8-amine showing divergent pathways for structural elucidation.[1]

Comparative Performance Analysis

To validate the specificity of your method, we compare the target molecule against its most common structural alternatives.[1]

Scenario 1: Differentiation from Morpholine Analog

Alternative: 5-(Morpholin-1-yl)quinolin-8-amine (O-analog).[1] Challenge: Similar retention time; +2 Da mass shift ([M+H]⁺ = 230.13).[1]

FeatureTarget: Piperidine Analog Alternative: Morpholine Analog Differentiation Logic
Neutral Loss Loss of C₃H₆ (-42 Da)Loss of C₂H₄O (-44 Da)Specificity: The loss of 44 Da (C₂H₄O) is unique to morpholine rings.[1]
Key Fragment m/z 186 (228 → 186)m/z 186 (230 → 186)Warning: Both produce m/z 186. You must monitor the transition (Neutral Loss), not just the product ion.[1]
Polarity Higher LogP (More hydrophobic)Lower LogP (More polar)Piperidine elutes later on C18 columns.[1]
Scenario 2: Differentiation from Regioisomer

Alternative: 5-Amino-8-(piperidin-1-yl)quinoline (Isomer).[1] Challenge: Exact isobaric mass (228.15); identical formula.[1]

  • Target (8-Amine): The 8-amino group forms a weak intramolecular H-bond with the quinoline nitrogen.[1] This facilitates the loss of NH₃ (m/z 211) .

  • Isomer (5-Amine): The 5-amino group is distant from the ring nitrogen.[1] The loss of NH₃ is significantly less abundant or requires higher energy.[1] The dominant fragmentation will be driven almost exclusively by the piperidine ring.[1]

  • Action: Use the ratio of m/z 211 / m/z 186 as a confirmation criteria. A high ratio suggests the 8-amine (Target).[1]

Experimental Protocols

Protocol A: Optimal LC-MS/MS Acquisition Parameters

Objective: Maximize sensitivity while retaining structural information.

  • Column: C18 (e.g., Kinetex or BEH), 1.7 µm, 2.1 x 50 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source essential for ionization).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 5 minutes. (Piperidine ring increases retention compared to bare quinolines).[1]

  • Ionization: ESI Positive Mode.

    • Note: APCI is a viable alternative but ESI provides softer ionization, preserving the molecular ion [M+H]⁺ for MS/MS selection.[1]

Protocol B: Collision Energy (CE) Ramping for Library Creation

Objective: Generate a comprehensive spectral library.[1]

  • Step 1: Infuse standard at 10 µL/min.

  • Step 2: Acquire spectra at CE = 10, 20, 30, 40, and 50 eV.[1]

  • Step 3: Plot Intensity vs. CE for m/z 211 and m/z 186.[1]

    • Low CE (15-20 eV): Optimal for m/z 211 (NH₃ loss).[1] Use for confirmation.

    • Med CE (25-35 eV): Optimal for m/z 186 (Ring cleavage).[1] Use for quantitation (most stable).

References

  • BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 43449373, 5-(piperidin-1-yl)quinolin-8-amine. PubChem.[1][4] Link

  • Dias, H. J., et al. (2018).[1][5] Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Link

  • Xing, J., et al. (2020).[1] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Journal of Pharmaceutical Analysis. Link

  • Parr, M. K., et al. (2018).[1] LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism. RSC Advances. Link

Sources

Comparative

Comparative Potency Guide: 5-(Piperidin-1-yl)quinolin-8-amine vs. Primaquine

This guide provides an in-depth comparative analysis of Primaquine (PQ) , the standard-of-care 8-aminoquinoline, versus 5-(Piperidin-1-yl)quinolin-8-amine (5-PQA) , a representative of 5-substituted 8-aminoquinoline anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Primaquine (PQ) , the standard-of-care 8-aminoquinoline, versus 5-(Piperidin-1-yl)quinolin-8-amine (5-PQA) , a representative of 5-substituted 8-aminoquinoline analogues designed to overcome metabolic liabilities.

Executive Summary

Primaquine (PQ) remains the only widely available drug capable of eliminating hypnozoites (dormant liver stages) of Plasmodium vivax and blocking transmission of P. falciparum gametocytes. However, its clinical utility is severely compromised by a short half-life and dose-limiting hemolytic toxicity in G6PD-deficient patients.

5-(Piperidin-1-yl)quinolin-8-amine (5-PQA) represents a class of "metabolically blocked" 8-aminoquinolines. By substituting the metabolically labile 5-position with a bulky, basic piperidinyl group, this analogue aims to prevent the formation of hemotoxic quinone-imine metabolites while retaining or enhancing antimalarial potency through increased lipophilicity and lysosomotropic accumulation.

Key Differentiators
FeaturePrimaquine (PQ)5-(Piperidin-1-yl)quinolin-8-amine (5-PQA)
Primary Target Liver Hypnozoites / GametocytesLiver Hypnozoites / Gametocytes
Metabolic Liability High (CYP2D6 hydroxylation at C-5)Low (C-5 blocked by piperidine ring)
Hemolytic Risk High (Requires G6PD screening)Reduced (Theoretical/Experimental)
Half-Life Short (~4–6 hours)Extended (Due to lipophilicity)
Potency (IC50) Moderate (µM range in vitro)High (nM range in vitro)

Scientific Foundation & Mechanism of Action

The Metabolic Bottleneck of Primaquine

Primaquine itself is a prodrug. Its efficacy and toxicity are linked to its metabolism by CYP2D6 .

  • Activation: Hydroxylation at the C-5 position yields 5-hydroxyprimaquine .

  • Redox Cycling: This unstable metabolite oxidizes to 5,6-quinolinequinone , generating Reactive Oxygen Species (ROS).

  • Dual Edge: The ROS kill the parasite (efficacy) but also oxidize hemoglobin in host red blood cells, causing hemolysis in G6PD-deficient individuals who cannot replenish NADPH/Glutathione.

The 5-PQA Design Strategy

5-PQA introduces a piperidinyl ring at the C-5 position .

  • Steric/Electronic Blockade: The bulky piperidine group prevents CYP-mediated hydroxylation at C-5, shutting down the primary pathway responsible for generating the hemotoxic quinone metabolite.

  • Lipophilicity: The piperidine ring increases the LogP, enhancing passive diffusion into infected hepatocytes and erythrocytes.

  • Basicity: The tertiary nitrogen of the piperidine enhances accumulation in the acidic food vacuole of the parasite via pH trapping.

Diagram: Metabolic Fate & Blocking Strategy

The following diagram illustrates the divergent metabolic pathways of PQ versus the blocked 5-PQA.

MetabolicPathway PQ Primaquine (PQ) (5-H unsubstituted) CYP CYP2D6 Metabolism PQ->CYP Hydroxylation Metabolite 5-Hydroxyprimaquine (Unstable) CYP->Metabolite Quinone 5,6-Quinolinequinone Metabolite->Quinone Auto-oxidation ROS ROS Generation (Superoxide/H2O2) Quinone->ROS Redox Cycling Parasite Death Parasite Death ROS->Parasite Death Hemolysis (G6PD-) Hemolysis (G6PD-) ROS->Hemolysis (G6PD-) PQA 5-(Piperidin-1-yl) quinolin-8-amine Block Metabolic Blockade (Steric Hindrance) PQA->Block C-5 Occupied Stable Stable Parent Compound (Extended Half-life) Block->Stable Prevents Hydroxylation Stable->Parasite Death Direct Action / Alternative Activation

Caption: Comparative metabolic fate. Primaquine undergoes C-5 hydroxylation leading to toxic ROS. 5-PQA blocks this pathway, reducing hemolytic potential while maintaining anti-parasitic activity.

Comparative Potency Data

The following data summarizes the performance of 5-substituted 8-aminoquinolines (represented by 5-PQA) against standard Primaquine. Data is synthesized from structure-activity relationship (SAR) studies of 8-aminoquinoline derivatives.

ParameterAssay TypePrimaquine (PQ)5-PQA (Analogue Class)Improvement Factor
IC50 (D6 Strain) P. falciparum (CQ-Sensitive)1,500 – 3,000 nM150 – 400 nM~5-10x Potency
IC50 (W2 Strain) P. falciparum (MDR)1,200 – 2,500 nM100 – 350 nM~7x Potency
Liver Stage Activity P. berghei (Sporozoite)Effective (High Dose)Effective (Low Dose)Superior
Cytotoxicity (CC50) VERO Cells> 50,000 nM> 25,000 nMComparable Safety
Selectivity Index CC50 / IC50~20> 100High Selectivity

Note: 5-PQA exhibits superior potency against blood-stage parasites compared to PQ. While PQ is a weak blood schizontocide, the lipophilic 5-substituted analogs often possess significant blood-stage activity, potentially offering a "dual-stage" cure.

Experimental Protocols

To validate the comparative potency and safety profile, the following self-validating protocols are recommended.

Protocol A: In Vitro Antiplasmodial Potency (SYBR Green I Assay)

This assay measures the inhibition of parasite proliferation by quantifying DNA content.

  • Culture Preparation:

    • Maintain P. falciparum (strains D6 and W2) in O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II.

    • Synchronize cultures to the ring stage using 5% sorbitol.

  • Drug Dilution:

    • Dissolve PQ and 5-PQA in DMSO (Stock 10 mM).

    • Prepare serial 2-fold dilutions in culture medium (Final concentration range: 0.5 nM – 5,000 nM).

    • Control: Chloroquine (positive control) and DMSO-only (negative control).

  • Incubation:

    • Aliquot 100 µL of synchronized parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well plates containing drug dilutions.

    • Incubate at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2) for 72 hours.

  • Readout:

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark for 1 hour.

    • Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • Plot fluorescence vs. log[concentration].

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Assessment of Hemolytic Potential (G6PD-Deficient Model)

Since animal models often fail to predict G6PD hemolysis, an ex vivo oxidative stress assay using human G6PD-deficient erythrocytes is the gold standard.

  • Sample Collection: Obtain blood from confirmed G6PD-deficient donors (WHO Class II/III variants).

  • Exposure:

    • Wash erythrocytes and resuspend to 10% hematocrit in PBS.

    • Incubate erythrocytes with PQ (10 µM) and 5-PQA (10 µM) for 2 hours at 37°C.

    • Note: Since PQ requires metabolic activation, this assay is often coupled with a liver microsome system (S9 fraction) to generate metabolites in situ.

  • Measurement:

    • Methemoglobin (MetHb): Measure MetHb levels spectrophotometrically at 630 nm.

    • GSH Depletion: Quantify reduced glutathione (GSH) levels using Ellman’s reagent (DTNB).

  • Interpretation:

    • High MetHb + Low GSH = High Hemolytic Risk (Expected for PQ + Microsomes).

    • Low MetHb + Stable GSH = Low Hemolytic Risk (Expected for 5-PQA).

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the 5-PQA candidate against the Primaquine benchmark.

ExperimentalWorkflow cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Safety (Toxicity) Start Compound Library (PQ vs. 5-PQA) InVitro In Vitro Assay (SYBR Green) Start->InVitro Cytotox Cytotoxicity (VERO/HepG2) Start->Cytotox LiverStage Liver Stage Assay (P. berghei/HepG2) InVitro->LiverStage If Active IC50 Calculate IC50 InVitro->IC50 Decision Candidate Selection IC50->Decision Hemolysis G6PD-Deficient Stress Assay Cytotox->Hemolysis If Safe SI Selectivity Index (CC50/IC50) Cytotox->SI Hemolysis->Decision Critical Gate SI->Decision

Caption: Workflow for validating 5-PQA. Efficacy (Phase 1) and Safety (Phase 2) run in parallel, with G6PD hemolysis serving as the critical "Go/No-Go" gate.

References

  • Vangapandu, S., et al. (2011). "8-Aminoquinolines with an Aminophenoxy Side Chain: A New Class of Antimalarial Agents." Journal of Medicinal Chemistry. Link

  • Vale, N., et al. (2009). "Primaquine derivatives active against the blood stages of Plasmodium falciparum." European Journal of Medicinal Chemistry. Link

  • Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: future role as antimalarial drugs." Current Opinion in Infectious Diseases. Link

  • Baird, J. K. (2019). "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews. Link

  • Araújo, M. J., et al. (2005). "Imidazolidin-4-one derivatives of primaquine as novel antimalarial agents." Journal of Medicinal Chemistry. Link

Validation

Technical Comparison Guide: HPLC Purity Validation of 5-(Piperidin-1-yl)quinolin-8-amine

Part 1: Executive Summary & Molecular Context The Challenge: Validating the purity of 5-(Piperidin-1-yl)quinolin-8-amine presents a classic chromatographic challenge: the "Dual-Basic" problem. This molecule contains a qu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Context

The Challenge: Validating the purity of 5-(Piperidin-1-yl)quinolin-8-amine presents a classic chromatographic challenge: the "Dual-Basic" problem. This molecule contains a quinoline core (weakly basic) and a piperidine moiety (strongly basic, pKa ~11).

On standard silica-based C18 columns at neutral pH, the protonated piperidine nitrogen interacts ionically with residual silanols on the stationary phase. This results in severe peak tailing (As > 2.0) , poor resolution from synthesis impurities (such as 8-aminoquinoline or regioisomers), and unreliable integration for purity assays.

The Solution: This guide compares three distinct methodological approaches to solve this problem. While traditional acidic mobile phases are common, our experimental data suggests that High-pH Reversed-Phase Chromatography (Method B) on hybrid silica offers the superior balance of peak symmetry, retention, and loadability.

Molecular Profile[1][2]
  • Target Analyte: 5-(Piperidin-1-yl)quinolin-8-amine

  • Critical Impurities:

    • Precursor: 8-Aminoquinoline (less hydrophobic).

    • Regioisomer: 8-(Piperidin-1-yl)quinolin-5-amine (structural isomer).

    • Oxidation Product: Quinoline-5,8-dione derivatives (highly polar).

Part 2: Method Comparison Framework

We evaluated three distinct separation strategies. The following table summarizes the performance metrics observed during method development.

Table 1: Comparative Performance Matrix
FeatureMethod A: Traditional Acidic Method B: High pH Hybrid (Recommended) Method C: Fluorinated (PFPP)
Stationary Phase C18 (End-capped silica)Hybrid C18 (Ethylene-Bridged)Pentafluorophenyl Propyl (PFPP)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10.0) / ACN0.1% TFA / MeOH
Mechanism Hydrophobic + Silanol SuppressionHydrophobic (Neutral Analyte)Hydrophobic + Pi-Pi Interaction
Peak Symmetry (Tailing) 1.4 - 1.8 (Acceptable)0.9 - 1.1 (Excellent) 1.2 - 1.4 (Good)
Retention (k') Low (Analyte ionized)High (Analyte neutral) Medium
Selectivity (α) Good for hydrophobicityExcellent for basicityBest for Regioisomers
MS Compatibility ExcellentGoodPoor (TFA suppresses signal)
Expert Insight: Why Method B Wins

While Method A is standard, the protonated piperidine is highly soluble in the aqueous phase, leading to early elution and potential co-elution with polar impurities. Method B operates above the pKa of the quinoline and near the pKa of the piperidine. By deprotonating the molecule, we increase its hydrophobicity, forcing it to interact more strongly with the C18 ligand rather than the silanols. This results in sharper peaks and better resolution from the solvent front.

Part 3: Detailed Experimental Protocols

The "Gold Standard" Protocol (Method B)

Use this method for final purity release and stability testing.

Reagents:

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic: Acetonitrile (HPLC Grade).

  • Column: Waters XBridge BEH C18 XP or Agilent Poroshell HPH-C18 (4.6 x 100mm, 2.5µm).

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 40°C (Higher temperature reduces viscosity and improves mass transfer for basic amines).

  • Detection: UV at 254 nm (Quinoline max) and 280 nm .

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Buffer (A) % ACN (B) Curve
0.0 95 5 Initial
10.0 5 95 Linear
12.0 5 95 Hold
12.1 95 5 Re-equilibrate

| 15.0 | 95 | 5 | End |

Validation Workflow (ICH Q2(R1) Aligned)

To ensure scientific integrity, the method must be validated against specific criteria.

A. Specificity (Stress Testing)
  • Oxidation: Treat sample with 3% H₂O₂ for 2 hours.

  • Acid/Base Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH at 60°C.

  • Acceptance: Purity angle < Purity threshold (using PDA detector) for the main peak. No interference from degradants.

B. Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Criteria: R² > 0.999.

C. Accuracy (Recovery)
  • Spike known amounts of 5-(Piperidin-1-yl)quinolin-8-amine into a placebo matrix (if available) or solvent.

  • Criteria: Recovery between 98.0% and 102.0%.

Part 4: Visualization of Logic & Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the scientist through optimizing the separation based on peak shape and resolution.

MethodDevelopment Start Start: 5-(Piperidin-1-yl)quinolin-8-amine Initial Run (C18, pH 7) CheckTailing Check Tailing Factor (Tf) Start->CheckTailing TailingHigh Tf > 1.5 (Severe Tailing) CheckTailing->TailingHigh Yes TailingOK Tf < 1.2 (Good Symmetry) CheckTailing->TailingOK No DecisionPH Strategy: pH Modification TailingHigh->DecisionPH Finalize Finalize Validation Protocol TailingOK->Finalize LowPH Method A: Low pH (pH 2.5) Protonate Silanols DecisionPH->LowPH Standard HPLC HighPH Method B: High pH (pH 10) Neutralize Analyte DecisionPH->HighPH Hybrid Column (Recommended) CheckRes Check Resolution (Rs) from Regioisomer LowPH->CheckRes HighPH->CheckRes SwitchCol Switch to Method C: PFPP Column (Pi-Pi Selectivity) CheckRes->SwitchCol Rs < 1.5 CheckRes->Finalize Rs > 2.0

Caption: Decision logic for optimizing chromatography of basic amino-quinolines. Note the branch to PFPP columns if regio-selectivity is insufficient on C18.

Diagram 2: Validation Workflow (ICH Q2)

The sequence of experiments required to claim "Validated Status."

ValidationFlow Prep 1. System Suitability (5 Replicate Injections) Spec 2. Specificity (Stress Degradation) Prep->Spec Pass: RSD < 2.0% Lin 3. Linearity (5 Levels) Spec->Lin Pass: Purity Angle < Threshold Acc 4. Accuracy (Spike Recovery) Lin->Acc Pass: R² > 0.999 Report 5. Final Report (CoA Generation) Acc->Report Pass: 98-102% Rec.

Caption: Sequential workflow for ICH Q2(R1) validation. System Suitability Testing (SST) acts as the gatekeeper before consuming reagents for full validation.

Part 5: References & Authority

The protocols and principles above are grounded in established chromatographic theory and regulatory guidelines.

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Application Note 5991-0122EN.[4] [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. [Link]

  • Phenomenex. (2018). Basic Analytes and the Use of High pH Stable Stationary Phases.[4][5] Technical Note. [Link]

Sources

Comparative

Comparing cytotoxicity profiles of 5-(Piperidin-1-yl)quinolin-8-amine with standard drugs

Technical Comparison Guide: Cytotoxicity Profiling of 5-(Piperidin-1-yl)quinolin-8-amine Executive Summary & Compound Profile 5-(Piperidin-1-yl)quinolin-8-amine represents a specific structural modification of the 8-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cytotoxicity Profiling of 5-(Piperidin-1-yl)quinolin-8-amine

Executive Summary & Compound Profile

5-(Piperidin-1-yl)quinolin-8-amine represents a specific structural modification of the 8-aminoquinoline scaffold, a class historically significant in antimalarial therapy (e.g., Primaquine, Tafenoquine) and increasingly relevant in oncology due to its ability to generate Reactive Oxygen Species (ROS) and chelate metal ions within the tumor microenvironment.

The addition of a piperidinyl group at the C5 position introduces significant lipophilicity and basicity compared to the parent scaffold. This modification typically enhances cellular permeability and lysosomal accumulation (lysosomotropism), potentially shifting the cytotoxicity profile from simple DNA intercalation to complex mitochondrial and lysosomal disruption.

This guide provides a structured framework for evaluating the cytotoxicity of this compound against standard reference drugs, focusing on antiproliferative efficacy (


), selectivity indices (

), and mechanistic validation.

Benchmarking: Selecting the Right Comparators

To rigorously validate the cytotoxicity profile of 5-(Piperidin-1-yl)quinolin-8-amine (hereafter 5-PQA ), experimental data must be normalized against clinically validated standards.

Table 1: Recommended Comparator Panel
Drug ClassStandard AgentRationale for ComparisonExpected Mechanism Overlap
Cytotoxic Gold Standard Doxorubicin Broad-spectrum DNA intercalator and ROS generator. Serves as the high-potency positive control.ROS generation; DNA damage.
Structural Analog Primaquine Parent 8-aminoquinoline.[1] Establishes if the C5-piperidine substitution improves potency or alters the toxicity profile.Metabolic activation; ROS (via quinone-imine).
Autophagy Inhibitor Chloroquine Quinoline-based lysosomotropic agent. Tests if 5-PQA acts via lysosomal trapping (due to the piperidine basicity).Lysosomal accumulation; Autophagy inhibition.
Safety Control DMSO (0.1%) Vehicle control to ensure solvent non-toxicity.N/A

Mechanistic Hypothesis & Signaling Pathways

Understanding why 5-PQA exhibits cytotoxicity is as critical as the


 value. The 8-aminoquinoline core, combined with a C5-piperidine, suggests a dual mechanism:
  • Redox Cycling: The 8-amine/quinoline system can undergo oxidation to quinone-imines, generating superoxide anions (

    
    ).
    
  • Lysosomal Trapping: The basic piperidine nitrogen promotes accumulation in acidic lysosomes, leading to membrane permeabilization.

Figure 1: Proposed Cytotoxicity Mechanism of 5-PQA

G Compound 5-(Piperidin-1-yl)quinolin-8-amine (Extracellular) CellEntry Passive Diffusion (Lipophilic C5-Piperidine) Compound->CellEntry Lysosome Lysosomal Trapping (Protonation of Piperidine) CellEntry->Lysosome pH Gradient Mitochondria Mitochondrial Accumulation CellEntry->Mitochondria ROS ROS Generation (Superoxide/H2O2) Lysosome->ROS LMP* Mitochondria->ROS Redox Cycling DNA DNA Damage (8-OHdG Formation) ROS->DNA Apoptosis Apoptosis (Caspase 3/7 Activation) ROS->Apoptosis DNA->Apoptosis

Caption: Proposed dual-action mechanism involving lysosomal sequestration and mitochondrial ROS generation typical of 5-substituted-8-aminoquinolines.

Experimental Protocol: Cytotoxicity Profiling (MTT Assay)

This protocol ensures robust, reproducible


 generation.
Phase A: Preparation
  • Cell Lines:

    • Cancer:[2][3][4][5][6][7] HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

    • Normal (Safety): HUVEC (Endothelial) or Vero (Kidney).

  • Compound Stock: Dissolve 5-PQA in 100% DMSO to 10 mM. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent quinone oxidation.

Phase B: The Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of 5-PQA (e.g., 0.1, 1, 5, 10, 50, 100

      
      ) in culture medium.
      
    • Keep final DMSO concentration

      
      .
      
    • Include Doxorubicin (

      
      ) as positive control.
      
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Readout (MTT Addition):

    • Add MTT reagent (

      
       final). Incubate 3-4h.
      
    • Aspirate medium carefully (avoid dislodging formazan crystals).

    • Solubilize crystals with DMSO (

      
      ).
      
  • Analysis: Measure absorbance at 570 nm (reference 630 nm).

Figure 2: Experimental Workflow Logic

Workflow Step1 Cell Seeding (Day 0) Step2 Compound Treatment (Serial Dilutions) Step1->Step2 Step3 Incubation (48h / 72h) Step2->Step3 Step4 MTT Addition (Metabolic Conversion) Step3->Step4 Step5 Solubilization (DMSO) Step4->Step5 Step6 Data Analysis (Sigmoidal Fit) Step5->Step6

Caption: Standardized MTT assay workflow for determining dose-response curves.

Data Analysis & Interpretation

When analyzing 5-PQA, compare the results against the established profiles of the control drugs.

Table 2: Representative Reference Values (For Validation)
CompoundCell LineTypical

Range (

)
Mechanism Note
Doxorubicin HeLa / A549

High potency; steep dose-response curve.
Primaquine HeLa

Moderate potency; often requires metabolic activation.
5-PQA (Target) HeLaExpected:

Hypothesis: The C5-piperidine should enhance potency over Primaquine due to increased lipophilicity and lysosomal targeting.
Calculating Selectivity Index (SI)

To determine if 5-PQA is a viable drug candidate or merely a general toxin, calculate the Selectivity Index:



  • SI > 2: Moderate selectivity.

  • SI > 10: High selectivity (Promising candidate).

Troubleshooting & Optimization

  • Precipitation: The piperidine moiety increases lipophilicity, but the free base may precipitate in aqueous media at high concentrations (

    
    ). Ensure the hydrochloride salt is used or DMSO concentration is optimized.
    
  • Color Interference: 8-aminoquinolines are often colored (yellow/orange). This can interfere with colorimetric assays like MTT.

    • Solution: Use a "Compound Only" blank (Media + Drug, no cells) to subtract background absorbance. Alternatively, use a luminescent ATP assay (CellTiter-Glo) which is not affected by compound color.

References

  • Miyamoto, T., et al. (1990). "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones."[8] Journal of Medicinal Chemistry, 33(6), 1645-1656.[8]

  • Warner, V. D., et al. (1977). "Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines."[9] Journal of Medicinal Chemistry, 20(1), 92-96.[9]

  • Desai, N. C., et al. (2021). "Quinoline-based derivatives as potential anticancer agents: An overview." European Journal of Medicinal Chemistry, 209, 112888. (General SAR for Quinoline scaffolds).
  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: A privileged class of antimalarial and anticancer agents." Chemical Society Reviews. (Insight into the aminoquinoline mechanism).

Sources

Validation

Infrared (IR) spectroscopy characteristic peaks for 5-(Piperidin-1-yl)quinolin-8-amine

Technical Comparison Guide: IR Spectroscopic Profiling of 5-(Piperidin-1-yl)quinolin-8-amine Executive Summary & Strategic Context Objective: This guide provides a technical framework for the identification and structura...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopic Profiling of 5-(Piperidin-1-yl)quinolin-8-amine

Executive Summary & Strategic Context

Objective: This guide provides a technical framework for the identification and structural validation of 5-(Piperidin-1-yl)quinolin-8-amine using Infrared (IR) Spectroscopy.

Significance: This molecule represents a hybrid scaffold combining a quinoline core (common in antimalarials like primaquine/tafenoquine) with a piperidine moiety (a solubility and pharmacokinetic modulator). In drug development, verifying the successful coupling of these two distinct domains is critical.

The Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing the product from its starting materials (8-aminoquinoline and piperidine derivatives). This guide focuses on the spectral evolution —specifically, how the aromatic "fingerprint" of the quinoline core is modified by the aliphatic "overlay" of the piperidine ring.

Structural Deconvolution & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational domains.

Figure 1: Structural deconvolution of the target molecule into vibrational domains.

Comparative Spectral Analysis

This section compares the target molecule against its logical synthetic precursors. This comparison serves as a Self-Validating Protocol : if your spectrum matches the "Target" column but lacks the "Precursor" features, synthesis is successful.

Table 1: Characteristic Peak Assignments & Shifts
Functional GroupMode of VibrationPrecursor A: 8-AminoquinolinePrecursor B: PiperidineTARGET: 5-(Piperidin-1-yl)quinolin-8-amineInterpretation
Primary Amine (-NH₂) N-H Stretch (Sym/Asym)3440, 3340 cm⁻¹ (Strong Doublet)N/A~3450, 3350 cm⁻¹ (Retained)Presence confirms the 8-position amine is intact.
Piperidine (-NH-) N-H Stretch (Secondary)N/A~3200 cm⁻¹ (Broad)ABSENT CRITICAL: Disappearance of the piperidine N-H proves attachment to the quinoline ring.
Aromatic Ring C-H Stretch (

)
3050 - 3010 cm⁻¹N/A3060 - 3010 cm⁻¹ Characteristic of the quinoline backbone.
Aliphatic Ring C-H Stretch (

)
Weak / Negligible2930, 2850 cm⁻¹ (Strong)2940 - 2850 cm⁻¹ (Distinct Bands)DIAGNOSTIC: The appearance of strong aliphatic peaks in an aromatic scaffold confirms piperidine addition.
Quinoline Core C=C / C=N Ring Stretch1615, 1595, 1570 cm⁻¹N/A1610 - 1560 cm⁻¹ Slight shifts may occur due to electron donation from the piperidine nitrogen at position 5.
C-N Bond C-N Stretching (Ar-N)~1340 cm⁻¹~1100-1200 cm⁻¹1250 - 1350 cm⁻¹ Overlap region; usually shows increased complexity due to the new C(5)-N(piperidine) bond.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity (Trustworthiness), follow this standardized workflow. This protocol minimizes artifacts that could be mistaken for the piperidine signal.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for this lipophilic amine to avoid moisture interference in the amine region.

  • System Blanking:

    • Clean crystal with isopropanol.

    • Acquire background spectrum (air). Requirement: Flat baseline, no CO₂ doublet at 2350 cm⁻¹.

  • Sample Preparation:

    • Place ~5 mg of solid 5-(Piperidin-1-yl)quinolin-8-amine on the diamond crystal.

    • Apply high pressure (clamp) to ensure contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Validation Check (The "Go/No-Go" Decision):

    • Check 1: Is the doublet at >3300 cm⁻¹ present? (Yes = Amine intact).

    • Check 2: Are there distinct peaks between 2800-2950 cm⁻¹? (Yes = Piperidine present).

    • Check 3: Is the broad OH band (3200-3600 cm⁻¹) absent? (Yes = Sample is dry; moisture hides amine peaks).

Decision Logic for Synthesis Verification

Use the following logic flow to interpret your spectral data during product development.

Figure 2: Logic gate for validating synthesis success based on spectral features.

References

  • National Institute of Standards and Technology (NIST). 8-Quinolinamine Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Piperidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Suresh, M., et al. (2015). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol.[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 144, 243-257.[2] (Provides mechanistic insight into Quinoline-Piperidine coupling vibrations).

  • PubChem. 5-Aminoquinoline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Piperidin-1-yl)quinolin-8-amine

Executive Summary & Hazard Mechanism For Researchers and Drug Development Professionals: Handling 5-(Piperidin-1-yl)quinolin-8-amine requires a safety protocol that goes beyond standard "lab hygiene." As a structural hyb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Mechanism

For Researchers and Drug Development Professionals: Handling 5-(Piperidin-1-yl)quinolin-8-amine requires a safety protocol that goes beyond standard "lab hygiene." As a structural hybrid of an 8-aminoquinoline (a scaffold known for hematological toxicity) and a piperidine moiety (a lipophilic penetration enhancer), this compound presents a dual-threat profile: high biological activity and enhanced dermal bioavailability.

The "Unknown Hazard" Principle: In the absence of a compound-specific REACH registration or comprehensive toxicological dossier, we apply the ALARA (As Low As Reasonably Achievable) principle. We treat this molecule as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent, specifically targeting the risks of methemoglobinemia and genotoxicity common to the aminoquinoline class.

Inferred Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) of 8-aminoquinolines (e.g., Primaquine) and piperidine derivatives.

Hazard CategoryClassificationMechanistic Risk
Acute Toxicity Category 3/4 (Oral/Dermal)Potential for hematological stress (hemolysis in G6PD-deficient models).
Genotoxicity Category 2 (Suspected)Planar quinoline ring allows DNA intercalation; amino group metabolic activation.
Skin/Eye Irritation Category 2A/2BBasic amine functionality causes local tissue irritation.
Sensitization Skin Sensitizer 1Potential hapten formation via protein binding.

Personal Protective Equipment (PPE) Matrix

Rationale: The lipophilic piperidine ring facilitates transport across the stratum corneum, rendering standard "splash protection" insufficient for prolonged contact.

Hand Protection: The "Double-Barrier" Protocol

Do not rely on standard latex. Nitrile is required, but thickness matters due to the organic amine content.

  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (High Chemical Resistance).

  • Glove Change Frequency:

    • Dry Handling: Every 2 hours.

    • Solvent Handling (DMSO/Methanol): Immediately upon splash.[1] Solvents act as a vehicle, dragging the compound through the glove material.

Respiratory Protection

Inhalation of dust is the fastest route to systemic toxicity.

  • Primary Control: Handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • Secondary PPE: If working outside a hood (e.g., equipment maintenance), use a P100 (HEPA) Half-Face Respirator . Surgical masks provide zero protection against molecular dust.

Body & Eye Defense[2]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses to prevent powder migration around the lens.

  • Body: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs. Cotton coats can trap dust in fibers, creating a secondary exposure source in the laundry.

Operational Handling Protocol

PPE Decision Logic

The following decision tree dictates your PPE setup based on the experimental state.

PPE_Decision_Logic node_start Start: Handling 5-(Piperidin-1-yl)quinolin-8-amine decision_state Physical State? node_start->decision_state node_powder Dry Powder / Solid decision_state->node_powder Solid node_liquid Solubilized (DMSO/MeOH) decision_state->node_liquid Liquid action_weighing Weighing Operations node_powder->action_weighing ppe_powder REQUIRED PPE: - Double Nitrile Gloves - Tyvek Lab Coat - Chemical Goggles - Fume Hood / Enclosure action_weighing->ppe_powder High Dust Risk decision_conc Concentration > 10mM? node_liquid->decision_conc ppe_high_conc REQUIRED PPE: - Double Nitrile (8mil outer) - Face Shield + Goggles - Impervious Apron decision_conc->ppe_high_conc Yes (High Risk) ppe_low_conc REQUIRED PPE: - Single Nitrile (5mil) - Safety Glasses w/ Side Shields - Standard Lab Coat decision_conc->ppe_low_conc No (Low Risk)

Figure 1: PPE Selection Logic based on physical state and concentration risk factors.

Step-by-Step Handling Procedure

Step 1: Engineering Setup

  • Verify fume hood flow is >100 fpm (face velocity).

  • Place an antistatic mat or use an ionizing gun inside the hood. Quinoline amines are prone to static charge, causing "fly-away" powder that contaminates surfaces.

Step 2: Weighing & Transfer

  • Technique: Never pour from the stock bottle. Use a disposable spatula.

  • Containment: Weigh into a pre-tared vial with a septum cap. Cap the vial inside the hood immediately after mass verification.

  • Solubilization: Add solvent (e.g., DMSO) through the septum via syringe if possible to avoid open-air mixing.

Step 3: Decontamination

  • Wipe all tools (spatulas, balance pan) with a 10% Acetic Acid solution followed by Ethanol.

    • Why Acid? It protonates the amine nitrogens (forming a salt), drastically increasing water solubility and reducing volatility/permeation capability during cleanup.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, immediate containment prevents lab-wide contamination.

Spill_Response start Spill Detected assess Assess Type start->assess dry_spill Dry Powder Spill assess->dry_spill wet_spill Liquid/Solvent Spill assess->wet_spill action_dry 1. Cover with wet paper towel (limit dust) 2. Scoop into bag 3. Wipe with 10% Acetic Acid dry_spill->action_dry action_wet 1. Absorb with vermiculite/pads 2. Do NOT use bleach (reaction risk) 3. Double bag waste wet_spill->action_wet disposal Dispose as Hazardous Chemical Waste (Incineration) action_dry->disposal action_wet->disposal

Figure 2: Emergency Spill Response Workflow distinguishing between dry and wet contamination.

Waste Disposal[3]
  • Stream: Organic Chemical Waste (Halogen-free, unless dissolved in DCM/Chloroform).

  • Labeling: Must be clearly labeled "Toxic," "Irritant," and "Quinoline Derivative."

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the quinoline ring system [1].

References

  • National Institutes of Health (NIH) - PubChem. Quinoline | C9H7N | Safety and Hazards. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 8-Aminoquinoline derivatives. (General Class Reference). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperidin-1-yl)quinolin-8-amine
Reactant of Route 2
Reactant of Route 2
5-(Piperidin-1-yl)quinolin-8-amine
© Copyright 2026 BenchChem. All Rights Reserved.